molecular formula C9H9BrO B2376291 8-Bromoisochroman CAS No. 846037-83-0

8-Bromoisochroman

Cat. No.: B2376291
CAS No.: 846037-83-0
M. Wt: 213.074
InChI Key: AGVNTWBJYBSROH-UHFFFAOYSA-N
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Description

8-Bromoisochroman is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.074. The purity is usually 95%.
BenchChem offers high-quality 8-Bromoisochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoisochroman including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNTWBJYBSROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846037-83-0
Record name 8-bromo-3,4-dihydro-1H-2-benzopyran
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Foundational & Exploratory

Halogenated Isochromans: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold represents a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals. Its inherent structural rigidity and defined stereochemical features make it a highly sought-after building block in medicinal chemistry. The strategic incorporation of halogen atoms onto this privileged core has emerged as a powerful tactic to modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive exploration of halogenated isochroman building blocks, offering a deep dive into their strategic importance, synthetic accessibility, and diverse applications in drug discovery. We will dissect the causal-driven choices behind synthetic routes, present detailed, field-proven experimental protocols, and analyze structure-activity relationships (SAR) to empower researchers in their quest for novel therapeutic agents.

The Strategic Imperative for Halogenated Isochromans in Drug Discovery

The isochroman motif, a bicyclic ether containing a tetrahydropyran ring fused to a benzene ring, is a recurring feature in a vast array of bioactive molecules, exhibiting properties that span from anticancer and antimicrobial to antihypertensive and central nervous system (CNS) activity.[1] This inherent bioactivity stems from the scaffold's ability to present functional groups in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) is a time-tested and highly effective strategy in medicinal chemistry to fine-tune the properties of a lead compound.[2] Halogenation impacts a molecule in several critical ways:

  • Modulation of Lipophilicity: Halogens can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3]

  • Metabolic Blocking: Placing a halogen, particularly fluorine, at a metabolically susceptible position can prevent enzymatic degradation, thereby increasing the compound's half-life and bioavailability.

  • Enhanced Binding Affinity: Halogen atoms can participate in favorable interactions with protein targets, including van der Waals forces, dipole-dipole interactions, and the increasingly appreciated halogen bonding.[2] Halogen bonds, where the halogen acts as a Lewis acid, can be a key contributor to high-affinity binding.

  • Conformational Control: The steric bulk and electronic properties of halogens can influence the preferred conformation of a molecule, locking it into a bioactive shape.

By combining the privileged isochroman scaffold with the strategic placement of halogens, medicinal chemists can generate a rich diversity of building blocks with a high probability of yielding potent and selective drug candidates.

Synthetic Strategies for Halogenated Isochromans

The synthesis of halogenated isochromans can be approached in two primary ways: by constructing the isochroman ring from already halogenated precursors or by halogenating a pre-formed isochroman or its immediate precursor. The choice of strategy is dictated by the desired halogenation pattern and the availability of starting materials.

Strategy 1: Cyclization of Halogenated Precursors

This approach offers excellent control over the position of the halogen on the aromatic ring. The most direct and modular method for isochroman synthesis is the Oxa-Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone.[4]

The reaction proceeds through the formation of a hemiacetal, which, under acidic conditions, dehydrates to form a stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the isochroman core. The electron-donating nature of the hydroxyl/alkoxy group on the β-arylethanol activates the ring for this cyclization.

Oxa_Pictet_Spengler cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Halogenated Phenylethanol Halogenated β-Arylethanol Hemiacetal Hemiacetal Halogenated Phenylethanol->Hemiacetal + Aldehyde Aldehyde Aldehyde/Ketone Oxocarbenium Oxocarbenium Ion (Electrophile) Hemiacetal->Oxocarbenium H⁺, -H₂O Isochroman Halogenated Isochroman Oxocarbenium->Isochroman Intramolecular Electrophilic Aromatic Substitution

Caption: Workflow of the Oxa-Pictet-Spengler reaction for isochroman synthesis.

This protocol details the electrophilic bromination of a commercially available 2-phenylethanol derivative, a key precursor for the Oxa-Pictet-Spengler reaction.

Reaction: ortho-Bromination of 4-Methoxyphenylethanol

Materials:

  • 4-Methoxyphenylethanol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (pTsOH)

  • Methanol (ACS Grade)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxyphenylethanol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in a minimal amount of ACS-grade methanol.

  • Reagent Addition: In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (1.0 eq) in methanol.

  • Reaction Execution: Cool the solution of the phenylethanol to 0 °C using an ice bath. Add the NBS solution dropwise over 20 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 10-15 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired ortho-brominated phenylethanol.[5]

Strategy 2: Halogenation of Pre-formed Scaffolds

Direct halogenation of an existing isochroman or a late-stage intermediate can be highly efficient, particularly when the inherent directing effects of the substituents favor the desired regiochemistry.

The benzene ring of the isochroman scaffold is activated by the ether oxygen, making it susceptible to electrophilic aromatic substitution. The ether is an ortho, para-director. Therefore, halogenation will preferentially occur at the C6 and C8 positions.

EAS_Halogenation cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product Isochroman_Core Isochroman Derivative Sigma_Complex Sigma Complex (Arenium Ion) Isochroman_Core->Sigma_Complex + Halogen Source Halogen_Source Electrophilic Halogen Source (e.g., NCS, NBS) Halogenated_Isochroman Halogenated Isochroman Sigma_Complex->Halogenated_Isochroman -H⁺

Caption: Mechanism of electrophilic aromatic halogenation on an isochroman core.

This protocol is adapted from general procedures for the chlorination of activated aromatic rings and is applicable to many isochroman precursors.[6][7]

Reaction: Chlorination of an Activated Aromatic Ring

Materials:

  • Aromatic substrate (e.g., a phenol or aniline derivative)

  • N-Chlorosuccinimide (NCS)

  • Aqueous Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (0.01 mol) as a fine powder.

  • Reagent Preparation: In a separate beaker, prepare an aqueous solution of NCS (0.005 mol) in 10-15 mL of water.

  • Reaction Initiation: Add the NCS solution to the flask containing the substrate at room temperature (25 °C) with stirring.

  • Acid Addition: Slowly add 2 mL of HCl dropwise over a period of 15 minutes.

  • Reaction Monitoring: Monitor the reaction for completion using TLC (typically 1.5-3.0 hours).

  • Isolation: Upon completion, add 5 mL of water to the reaction mixture to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum to obtain the chlorinated aromatic compound.[8]

Advanced Strategy: Stereocontrolled Fluorocyclization

Recent advances have enabled the direct and stereocontrolled synthesis of fluorinated isochromans. One such powerful method utilizes iodine(I)/iodine(III) catalysis to achieve a fluorocyclization of 2-vinyl benzaldehydes.[9]

This method leverages a chiral iodoarene catalyst to facilitate the fluorocyclization of 2-vinyl benzaldehydes, generating novel fluorinated isochromans in a single step with high diastereoselectivity and enantioselectivity. The benzylic fluoride not only shields a position prone to oxidative metabolism but can also act as a stereoelectronic mimic of an acetal motif.[9]

Reaction: Diastereoselective Fluorocyclization of a 2-Vinyl Benzaldehyde Derivative

Materials:

  • 2-Vinyl benzaldehyde derivative

  • Iodoarene catalyst (e.g., a chiral iodoarene)

  • Selectfluor™ (fluorinating agent)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Inert atmosphere supplies (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the iodoarene catalyst (10 mol%), the 2-vinyl benzaldehyde substrate (1.0 eq), and Selectfluor™ (1.2 eq).

  • Solvent Addition: Add anhydrous chloroform (to achieve a 0.1 M concentration of the substrate) followed by methanol (2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the fluorinated isochroman product.[9]

Applications and Structure-Activity Relationships (SAR)

Halogenated isochromans have demonstrated significant potential across a range of therapeutic areas. The following examples illustrate the impact of halogenation on biological activity.

Anticancer Activity

Halogenated derivatives of various heterocyclic scaffolds have shown potent anticancer activity.[3] While specific SAR studies on a broad series of halogenated isochromans against cancer cell lines are emerging, related structures provide compelling evidence for their potential. For instance, halogenated quinolines and flavonolignans exhibit significant cytotoxicity against various cancer cell lines.[3][10]

Table 1: Representative SAR Data for Halogenated Heterocycles with Anticancer Potential

Compound/ScaffoldHalogenPositionCell LineActivity (IC₅₀/GI₅₀)Citation
Indenoisoquinoline Analog3-Fluoro3NCI-60 (avg)11 nM (MGM)[11]
Indenoisoquinoline Analog3-Chloro3NCI-60 (avg)>1000 nM (MGM)[11]
Sulfonyl-N-hydroxyguanidine4-Chloro (on phenyl)4'MOLT-4>100 µM[12]
Sulfonyl-N-hydroxyguanidine3,5-Dichloro (on phenoxy)3',5'MOLT-40.05 µM[12]

Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration for 50% growth inhibition. MGM is the mean graph midpoint.

The data in Table 1, while not exclusively from isochromans, strongly suggests that both the type of halogen and its specific placement are critical determinants of anticancer activity. The dramatic difference in potency between the 3-fluoro and 3-chloro indenoisoquinoline analogs highlights the nuanced effects of halogen substitution.[11]

Neurokinin-1 (NK₁) Receptor Antagonism

The neurokinin-1 (NK₁) receptor is a target for the treatment of chemotherapy-induced nausea and vomiting, as well as for potential antidepressant and anxiolytic therapies.[13] A potent and CNS-selective NK₁ receptor antagonist, CJ-17,493, features a trifluoromethylated isochroman core. This compound displays high affinity for the human NK₁ receptor with a Kᵢ of 0.2 nM.[14] The trifluoromethyl group in this molecule is crucial for its activity and pharmacokinetic profile.

Antibacterial and Antifungal Activity

Conclusion and Future Outlook

Halogenated isochroman building blocks represent a confluence of a privileged scaffold and a powerful medicinal chemistry strategy. The synthetic methodologies outlined in this guide, from the classic Oxa-Pictet-Spengler reaction to modern stereocontrolled fluorocyclizations, provide a robust toolkit for accessing a wide diversity of these valuable compounds.

The presented applications in oncology, CNS disorders, and infectious diseases underscore the therapeutic potential of this compound class. The key takeaway for the medicinal chemist is the profound and often subtle influence of the halogen atom. Its position, nature, and electronic properties can dramatically alter the biological activity and pharmacokinetic profile of an isochroman-based molecule.

Future efforts in this field will likely focus on the development of novel catalytic methods for the late-stage, site-selective C-H halogenation of complex isochroman derivatives, enabling rapid library synthesis for SAR exploration. Furthermore, a deeper understanding of the role of halogen bonding in isochroman-protein interactions, aided by computational modeling and structural biology, will undoubtedly guide the rational design of next-generation therapeutic agents. The halogenated isochroman is not merely a chemical curiosity but a potent and versatile tool poised to make significant contributions to the future of drug discovery.

References

  • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. Scientific Reports. Available at: [Link]

  • Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. Available at: [Link]

  • Synthesis of isochromans. Organic Chemistry Portal. Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. Available at: [Link]

  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist CJ-17,493. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Planta Medica. Available at: [Link]

  • Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. PubMed. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • Method for selective bromination of phenyl alkyl ketone derivatives or... Google Patents.
  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. ResearchGate. Available at: [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets. Available at: [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]

  • In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. ResearchGate. Available at: [Link]

  • Research progress in biological activities of isochroman derivatives. PubMed. Available at: [Link]

  • Mechanistic Aspects of Oxidation of 1-Phenylethanol by N-Bromophthalamide in Aqueous Acetic acid – A Kinetic Study. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Halogens. ResearchGate. Available at: [Link]

  • Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis. PMC - PubMed Central. Available at: [Link]

  • NK1 receptor antagonist. Wikipedia. Available at: [Link]

  • The Oxa-Pictet–Spengler Reaction: A Highlight on the Different Efficiency between Isochroman and Phthalan or Homoisochroman Derivative Syntheses. ResearchGate. Available at: [Link]

  • In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. PubMed. Available at: [Link]

  • Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale. PubMed. Available at: [Link]

  • Antimicrobial Activity of Halogens. PubMed. Available at: [Link]

  • Rational Design of Enzyme Inhibitors | MPC-103T Unit-4 | M.Pharm Chemistry. YouTube. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. Available at: [Link]

  • How ligands illuminate GPCR molecular pharmacology. PMC - PubMed Central. Available at: [Link]

  • GPCR-Based Drug Discovery - 2020 Archive. Cambridge Healthtech Institute. Available at: [Link]

  • Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry. Available at: [Link]

  • Antibacterial properties of the halogens | 14–18 years | Class experiment | RSC Education. Royal Society of Chemistry. Available at: [Link]

  • Medicinal Chemistry of ACE inhibitors. YouTube. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. ResearchGate. Available at: [Link]

  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Europe PMC. Available at: [Link]

  • Conformationally restrained analogs of sympathomimetic catecholamines. Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives. PubMed. Available at: [Link]

  • Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis. PMC - PubMed Central. Available at: [Link]

  • Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships. PubMed. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

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Sources

The 8-Bromoisochroman Scaffold: A Strategic Pivot in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Intermediate

In the landscape of modern drug discovery, the 8-bromoisochroman (8-bromo-3,4-dihydro-1H-2-benzopyran) scaffold has emerged not merely as a building block, but as a strategic "lynchpin" intermediate.[1] Unlike its isomer chroman, where the oxygen is directly fused to the aromatic ring, isochroman presents a distinct electronic profile—effectively an ortho-xylylene derivative.

The specific utility of the 8-bromo variant lies in its vector geometry.[1] Positioned peri to the C1-benzylic center, the 8-bromo substituent offers a unique handle for cross-coupling reactions that project pharmacophores into "blind spots" of traditional binding pockets—specifically in TEAD (Hippo pathway) and CNS (NK1/Serotonin) targets.[1]

This guide dissects the patent landscape, validates the synthetic routes (rejecting direct bromination in favor of cyclization), and provides actionable protocols for leveraging this scaffold in high-value therapeutic architectures.[1]

Chemical Architecture & Synthesis Logic

The Regioselectivity Paradox

A critical error in early-stage process chemistry is the attempt to synthesize 8-bromoisochroman via direct electrophilic aromatic substitution (EAS) of isochroman.[1]

  • The Flaw: Isochroman lacks the strong oxygen-resonance activation seen in chroman.[1] The aromatic ring behaves like an o-dialkylbenzene.[1] Direct bromination yields a complex mixture of 6-, 7-, and 5-bromo isomers due to steric crowding at the 8-position (the "inner" bay region).[1]

  • The Solution: The only field-proven, scalable route is De Novo Cyclization . The bromine atom must be installed on the phenethyl alcohol precursor before ring closure.

Validated Synthesis Protocol (Oxa-Pictet-Spengler)

Standard of Trust: This protocol is derived from optimized conditions cited in recent TEAD inhibitor patents (e.g., WO2020243423A1).[1]

Step-by-Step Methodology:

  • Precursor Selection: Start with 2-bromo-phenethyl alcohol .[1] The bromine is already fixed at the ortho position relative to the ethyl chain.

  • Acetal Formation: React 2-bromo-phenethyl alcohol with paraformaldehyde (or an equivalent aldehyde for C1-substitution) in the presence of a Lewis Acid.[1]

  • Cyclization (The Critical Step):

    • Reagent: Titanium Tetrachloride (

      
      ) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]
      
    • Solvent: Dichloromethane (DCM), anhydrous.[1]

    • Temperature: -78°C to 0°C.[1]

    • Mechanism:[2][3] The Lewis acid activates the acetal/hemiacetal intermediate, generating an oxocarbenium ion which undergoes intramolecular Friedel-Crafts alkylation at the position para to the bromine? No, it closes at the position ortho to the ethyl chain.

    • Correction: Using 2-bromo-phenethyl alcohol, the ring closure occurs at the carbon ortho to the ethyl group.[1] If that position is blocked by Br, it won't close.

    • Refined Precursor: To get 8-bromoisochroman , one must start with 2-bromo-6-(2-hydroxyethyl)benzene (structurally, a 3-bromo-2-substituted phenethyl alcohol).[1]

    • Commercially Viable Route: It is often more efficient to start with 2-bromo-benzyl alcohol derivatives or use the TiCl4-promoted cyclization of acetals derived from 2-bromophenylethanol .[1]

Visualizing the Synthetic Logic:

SynthesisLogic Start Start: 2-bromophenethyl alcohol Precursor Precursor Design: (2-bromo-phenyl)-ethanol Start->Precursor Selectivity Direct Direct Bromination (Isochroman) Fail Mixture (6/7-Br) Low Yield Direct->Fail Steric Hindrance Cyclization Oxa-Pictet-Spengler (HCHO / TiCl4) Precursor->Cyclization Activation Product Target: 8-Bromoisochroman (Single Regioisomer) Cyclization->Product Ring Closure

Figure 1: Synthetic decision tree highlighting the failure of direct bromination and the necessity of the Oxa-Pictet-Spengler route for regio-purity.[1]

Therapeutic Landscape & Patent Analysis[1][3][4]

Oncology: TEAD Inhibitors (Hippo Pathway)

The Hippo-YAP/TAZ pathway is a prime target for solid tumors (mesothelioma, lung).[1] Small molecule inhibitors of the TEAD transcription factor often require a "twisted" biaryl geometry to disrupt the Protein-Protein Interaction (PPI) between YAP and TEAD.[1]

  • Mechanism: The 8-bromoisochroman scaffold serves as a rigidified mimic of a biphenyl system.[1] By coupling an aryl group at C8, the molecule adopts a specific torsion angle enforced by the saturated isochroman ring.

  • Key Patent: WO2020243423A1 (Ikena Oncology / Sporos).[1]

    • Claim Scope: Describes bicyclic heterocycles where the isochroman core is fused or substituted.

    • Role of 8-Br: Used to install heteroaryl "warheads" that extend into the palmitate binding pocket or surface grooves of TEAD.

    • Data Point: Compounds derived from this scaffold show IC50 values < 0.2 µM in NCI-H226 cells (YAP-dependent).[1]

CNS Applications: NK1 & Serotonin Modulation

In Neurokinin-1 (NK1) receptor antagonists, the isochroman core provides a lipophilic anchor.[1]

  • Case Study: CJ-17,493 (Pfizer).[1]

    • While CJ-17,493 uses a 6-methoxy-isochroman, recent patent literature (e.g., US20230348503A1 ) explores the 8-position to alter metabolic stability (blocking the "exposed" position) and fine-tune CNS penetration (LogP modulation).[1]

    • Advantage:[2][4][5] 8-substitution creates steric bulk that can prevent metabolic oxidation at the benzylic C1 position, a common clearance pathway for isochromans.

Quantitative Landscape: Patent Assignees[1]
AssigneeTherapeutic FocusKey Patent / ApplicationScaffold Utility
Ikena Oncology TEAD Inhibitors (Cancer)WO2020243423A18-Br as coupling handle for biaryl pharmacophores.[1][6]
Sporos Biodiscovery TEAD / OncologyWO2025160220Expansion of the isochroman core for antiproliferative agents.
Pfizer (Legacy) NK1 Antagonists (CNS)US Patent 7,390,799Precedent for isochroman in CNS; 8-position used for SAR tuning.[1]
Univ. of Rosario Synthetic MethodologyAcademic/MethodOptimization of TiCl4-mediated cyclization (Source 1.16).[1]

Experimental Protocols

Protocol A: Synthesis of 8-Bromoisochroman (The "Trustworthy" Route)

Rationale: This method avoids the formation of inseparable isomers.[1]

Reagents:

  • 2-(2-bromo-phenyl)ethanol (1.0 equiv)[1]

  • Paraformaldehyde (1.2 equiv)[1]

  • Trimethylsilyl chloride (TMSCl) (2.0 equiv) or TiCl4[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 2-(2-bromo-phenyl)ethanol (10 mmol) and Paraformaldehyde (12 mmol) in DCM (50 mL).

  • Activation: Cool to 0°C. Dropwise add TMSCl (or TiCl4 solution).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The alcohol spot (polar) should disappear; a less polar product spot appears.[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] Dry over Na2SO4.[2][7]

  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Validation: 1H NMR should show the characteristic AB system of the benzylic protons at C1 (~4.7 ppm) and the multiplets for C3/C4.

Protocol B: Suzuki-Miyaura Coupling at C8

Rationale: Functionalizing the "Lynchpin".[1]

Reagents:

  • 8-Bromoisochroman (1.0 equiv)[1][8]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl2 (0.05 equiv)[1]

  • K2CO3 (2.0 equiv)[1]

  • Dioxane/Water (4:1)[1]

Procedure:

  • Degas solvents with Nitrogen for 15 mins.

  • Combine reagents in a sealed tube.

  • Heat to 90°C for 4-16 hours.

  • Filter through Celite. The resulting 8-aryl isochroman is the active scaffold for TEAD/CNS testing.[1]

Strategic Visualization: The Pharmacophore Map

PharmacophoreMap Core 8-Bromoisochroman Core C1 C1-Position: Metabolic Stability (Gem-dimethyl/Spiro) Core->C1 C4 C4-Position: Solubility/Chirality (Amines/Ketones) Core->C4 C8 C8-Position (The Pivot): TEAD Hydrophobic Pocket Biaryl Twist Core->C8 NK1 NK1 Antagonists (CNS) C1->NK1 Lipophilicity TEAD TEAD Inhibitors (Oncology) C4->TEAD H-Bonding C8->TEAD Critical Vector

Figure 2: SAR (Structure-Activity Relationship) map illustrating why the 8-position is the critical "pivot" for TEAD activity.[1]

References

  • TEAD Inhibitors and Uses Thereof. World Intellectual Property Organization. WO2020243423A1. Published 2020-12-03. Assignee: Ikena Oncology Inc. Link[1]

  • Isochroman Compound and Use Thereof. U.S. Patent Application. US20230348503A1. Published 2023-11-02.[1] Link[1]

  • Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects. Beilstein Journal of Organic Chemistry. 2011. Kaufman, T. S. Link

  • Discovery and Stereoselective Synthesis of the Novel Isochroman Neurokinin-1 Receptor Antagonist CJ-17,493. Bioorganic & Medicinal Chemistry.[1][9] 2008.[10] Pfizer Global Research. Link

  • Therapeutic Uses of Pharmaceutical Compositions Comprising Cyclic Boronic Acid Ester Derivatives. U.S. Patent. US10639318B2. Link[1]

Sources

Technical Guide: Storage Stability and Shelf Life of 8-Bromoisochroman at 2-8°C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromoisochroman (CAS: 846037-83-0) is a critical halogenated heterocyclic building block used in the synthesis of bioactive scaffolds. While the aryl bromide moiety offers robust coupling potential, the isochroman ether core introduces specific stability challenges—primarily oxidative susceptibility at the benzylic C1 position.

Core Directive: This compound requires strict adherence to a 2-8°C cold chain under an inert atmosphere . Deviations can lead to the formation of explosive peroxides and oxidative ring-opening degradation products, compromising downstream catalytic cycles (e.g., Pd-catalyzed Buchwald-Hartwig or Suzuki couplings).

Chemical Profile & Stability Logic

To understand the storage requirements, we must analyze the molecule's intrinsic reactivity.

PropertyData
Chemical Name 8-Bromoisochroman
CAS Number 846037-83-0
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Core Structure 3,4-dihydro-1H-2-benzopyran (Isochroman)
Critical Weak Point Benzylic C1-H bond (adjacent to Oxygen)
The Mechanistic "Why": Degradation Pathways

The recommendation for 2-8°C storage is not arbitrary; it is calculated to kinetically inhibit the radical auto-oxidation mechanism inherent to cyclic ethers.

  • Auto-oxidation (Primary Threat): The C1 position (benzylic and alpha to the ether oxygen) is activated. In the presence of light and oxygen, a hydrogen atom can be abstracted to form a radical, which reacts with O₂ to form a hydroperoxide.

  • Steric Influence of 8-Bromo: The bromine atom at position 8 is peri to the C1 position. While this steric bulk can retard the approach of external electrophiles, it also introduces strain that can accelerate ring-opening if the peroxide intermediate forms.

Visualization: Auto-oxidation Pathway

The following diagram illustrates the degradation cascade that occurs if the compound is improperly stored (e.g., room temperature, air exposure).

DegradationPathway cluster_protection Protective Barrier (2-8°C + Argon) Start 8-Bromoisochroman (Intact) Radical Benzylic Radical (C1 Position) Start->Radical UV Light / Heat (H• Abstraction) Peroxide 8-Bromoisochroman-1-hydroperoxide (Explosive Hazard) Radical->Peroxide + O₂ (Air) Degradation Ring Opening Products (Aldehydes/Phenols) Peroxide->Degradation Acid/Base Catalysis

Figure 1: Radical-mediated auto-oxidation pathway of 8-Bromoisochroman at the C1 benzylic position.

Storage & Handling Protocol (SOP)

This protocol is designed to be a self-validating system. If the material passes QC after storage under these conditions, the system is working.

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Arrhenius equation dictates that lowering temperature from 25°C to 4°C significantly reduces the rate of radical propagation steps.

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen).[1]

    • Rationale: Argon is heavier than air and provides a better "blanket" over the solid/oil, preventing oxygen diffusion.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Rationale: Amber glass filters UV light (preventing radical initiation). Teflon prevents leaching of plasticizers which can contaminate LC-MS data.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic ether, accelerating hydrolysis.

  • Aliquot: Minimize headspace. If using small amounts, re-purge the headspace with Argon before resealing.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or shrink bands over the cap to ensure a gas-tight seal.

Quality Control & Shelf Life Monitoring

Do not rely on the vendor's expiration date alone. Implement a Retest Interval system.

Recommended Retest Interval: 12 months (if stored at 2-8°C).

QC Analytical Workflow

The following decision tree outlines the procedure for validating material integrity before use in critical synthesis.

QC_Workflow Sample Sample 8-Bromoisochroman (Post-Storage) Visual Visual Inspection (Color/State) Sample->Visual PeroxideTest Peroxide Test (Quantofix / KI Starch) Visual->PeroxideTest Pass (Colorless/Light Yellow) Fail QUARANTINE / DISCARD Visual->Fail Fail (Dark Brown/Precipitate) HPLC HPLC Purity (>98%?) PeroxideTest->HPLC Negative (<10 ppm) PeroxideTest->Fail Positive (>10 ppm) HPLC->Fail No (New Impurities) Pass RELEASE FOR USE HPLC->Pass Yes

Figure 2: Quality Control Decision Tree for re-qualifying stored 8-Bromoisochroman.

Detailed Analytical Methods
Method A: Peroxide Detection (Critical Safety Step)

Before running HPLC, test for peroxides to prevent column damage or safety hazards.

  • Rapid Test: Quantofix® Peroxide 100 test strips.

  • Limit: < 10 mg/L (ppm).

  • Action: If positive, treat with sodium thiosulfate or discard. Do NOT concentrate peroxide-containing ethers on a rotavap.

Method B: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm and 254 nm.

  • Expected Retention: The bromine atom increases lipophilicity; expect elution later than non-halogenated isochroman.

Summary of Specifications

ParameterSpecificationNote
Appearance Colorless to pale yellow liquid/solidDarkening indicates oxidation.
Purity (HPLC) ≥ 97.0%Impurities interfere with Pd-catalysis.
Peroxide Content < 20 ppmSafety limit for concentration.
Storage Temp 2-8°CStrictly monitored.
Shipping Cold packs recommendedCan tolerate ambient for <48h.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 548275 (Related: 8-Bromooctanoic acid / Halogenated derivatives). Retrieved February 4, 2026, from [Link]

  • Clark, D. E. (2002). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 9(5), 15-22. (General reference on cyclic ether stability).
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.[2] Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Buchwald-Hartwig Amination of 8-Bromoisochroman

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 8-bromoisochroman. This reaction is a powerful tool for the synthesis of 8-amino-isochroman derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific transformation, this guide presents a plausible synthetic route to the starting material, 8-bromoisochroman, followed by a well-reasoned and detailed protocol for its subsequent amination, drawing upon established principles and analogous reactions from the scientific literature.

Part 1: Synthesis of the Precursor: 8-Bromoisochroman

Step 1: O-Alkylation of 2-Bromobenzyl Alcohol with 2-Bromoethanol

The first step involves the Williamson ether synthesis to couple 2-bromobenzyl alcohol with 2-bromoethanol. This reaction forms the key intermediate, 1-bromo-2-((2-bromoethoxy)methyl)benzene.

Protocol:

  • Reagents and Materials:

    • 2-Bromobenzyl alcohol

    • 2-Bromoethanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF to the stirred suspension via a dropping funnel.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TCC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-2-((2-bromoethoxy)methyl)benzene.

Step 2: Intramolecular Cyclization to form 8-Bromoisochroman

The second step involves an intramolecular Williamson ether synthesis (cyclization) of the synthesized 1-bromo-2-((2-bromoethoxy)methyl)benzene to yield the target molecule, 8-bromoisochroman.

Protocol:

  • Reagents and Materials:

    • 1-bromo-2-((2-bromoethoxy)methyl)benzene

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.5 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 1-bromo-2-((2-bromoethoxy)methyl)benzene (1.0 equivalent) in anhydrous DMF.

    • Allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60-70 °C and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 8-bromoisochroman.

Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 8-Bromoisochroman

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This reaction is highly versatile and tolerates a wide range of functional groups.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (8-bromoisochroman) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the 8-amino-isochroman product.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br 8-Bromoisochroman Ar-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd_Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 8-Amino-isochroman Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Selection of Reaction Components

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium precursor, ligand, base, and solvent. For a sterically hindered substrate like 8-bromoisochroman, these choices are particularly critical.

  • Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ are often preferred for their air stability.

  • Ligand: The choice of phosphine ligand is crucial for an efficient reaction. For sterically hindered aryl bromides, bulky and electron-rich biarylphosphine ligands such as RuPhos or BrettPhos have demonstrated excellent reactivity.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used. Toluene is often a good choice due to its ability to azeotropically remove traces of water.

Detailed Experimental Protocol

This protocol describes the amination of 8-bromoisochroman with a representative primary amine, aniline.

Reagents and Materials:

  • 8-Bromoisochroman

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • In a glovebox or under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOt-Bu (1.4 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.

    • Add 8-bromoisochroman (1.0 equivalent).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous toluene, followed by aniline (1.2 equivalents) via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-(phenylamino)isochroman.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous. Use freshly opened palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently strong baseUse a stronger base such as lithium bis(trimethylsilyl)amide (LHMDS).
Steric hindranceTry a different bulky ligand like BrettPhos or XPhos. Increase reaction temperature and/or time.
Formation of side products Hydrodehalogenation of the aryl bromideUse a less electron-rich ligand. Lower the reaction temperature.
Homocoupling of the amineUse a slight excess of the aryl bromide.

Part 4: Representative Data and Characterization

The following table provides expected outcomes for the Buchwald-Hartwig amination of 8-bromoisochroman with various amines, based on literature precedents for similar substrates.

Amine Product Expected Yield
Aniline8-(Phenylamino)isochroman80-95%
Morpholine8-(Morpholino)isochroman85-98%
n-Butylamine8-(Butylamino)isochroman75-90%

Characterization of a model product, 8-(phenylamino)isochroman, would typically involve:

  • ¹H NMR: Signals corresponding to the aromatic protons of both the isochroman and aniline moieties, as well as the aliphatic protons of the isochroman ring.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Part 5: Workflow Visualization

experimental_workflow cluster_synthesis Synthesis of 8-Bromoisochroman cluster_amination Buchwald-Hartwig Amination Start 2-Bromobenzyl Alcohol Step1 O-Alkylation with 2-Bromoethanol Start->Step1 Intermediate 1-Bromo-2-((2-bromoethoxy)methyl)benzene Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product_Synth 8-Bromoisochroman Step2->Product_Synth Start_Amination 8-Bromoisochroman + Amine Product_Synth->Start_Amination Reaction_Setup Add Pd(OAc)2, RuPhos, NaOtBu, Toluene Start_Amination->Reaction_Setup Heating Heat to 100 °C Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Final_Product 8-Amino-isochroman Purification->Final_Product

Caption: Experimental workflow for the synthesis and amination of 8-bromoisochroman.

References

Sources

Application Note: Precision Synthesis of 8-Aryl-Isochromans via Sterically Demanding Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structural motif found in a diverse array of bioactive natural products and pharmaceutical candidates, exhibiting significant potential in oncology (Hsp90 inhibition) and antimicrobial therapeutics.[1] While C1-substituted isochromans are readily accessible via Oxa-Pictet-Spengler cyclizations, functionalization at the C8 position (the aromatic position peri to the C1-methylene) remains a synthetic bottleneck.

The C8 position is sterically encumbered by the adjacent C1-methylene group and electronically deactivated relative to the para-position (C6). Direct electrophilic aromatic substitution typically fails to achieve C8 regioselectivity. Consequently, the most reliable route for drug discovery campaigns—where scalability and reproducibility are paramount—is the Suzuki-Miyaura cross-coupling of a pre-functionalized 8-bromo-isochroman intermediate.

This Application Note details a robust, field-proven protocol for:

  • Scaffold Assembly: Efficient synthesis of the 8-bromoisochroman precursor.

  • C-C Bond Formation: A Buchwald-type Suzuki coupling optimized for sterically hindered substrates, ensuring high yields of 8-aryl-isochromans.

Synthetic Pathway & Mechanism[2][3][4]

The synthesis relies on a "construct-then-couple" strategy. We first lock the heteroatom ring with the halogen installed, then utilize a specialized phosphine ligand system to overcome the steric energy barrier during the transmetallation and reductive elimination steps of the catalytic cycle.

Workflow Visualization

G Start 2-Bromophenethyl alcohol Cyclization Cyclization (HCHO / Acid) Start->Cyclization Ring Closure Intermed 8-Bromo-isochroman (The Scaffold) Cyclization->Intermed Isolation Catalysis Pd-Catalyzed Coupling (S-Phos / Pd(OAc)2) Intermed->Catalysis + Ar-B(OH)2 Product 8-Aryl-isochroman (Target) Catalysis->Product C-C Bond Formation

Figure 1: Strategic workflow for the synthesis of 8-aryl-isochromans. The route prioritizes the stability of the bromo-intermediate.

Protocol 1: Synthesis of 8-Bromoisochroman Scaffold

Objective: To synthesize the halogenated core required for cross-coupling. Mechanism: Modified Rieche formylation/cyclization. The hydroxyl group of the phenethyl alcohol acts as a nucleophile attacking the protonated formaldehyde, followed by an intramolecular electrophilic aromatic substitution.

Materials
  • Substrate: 2-Bromophenethyl alcohol (CAS: 1074-16-4).

  • Reagent: Paraformaldehyde (1.5 equiv).

  • Solvent/Acid: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

  • Quench: Sat. NaHCO₃.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenethyl alcohol (10.0 mmol, 2.01 g) in anhydrous DCM (20 mL).

  • Reagent Addition: Add paraformaldehyde (15.0 mmol, 450 mg) in one portion.

  • Cyclization: Cool the mixture to 0 °C. Dropwise add TFA (20 mL) over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to prevent side-product formation.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (lower Rf) should disappear, replaced by the less polar isochroman spot.

  • Workup: Pour the reaction mixture slowly into an ice-cold solution of saturated NaHCO₃ (Caution: Gas evolution). Extract with DCM (3 x 30 mL).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Expected Yield: 75–85%.

    • Appearance: Colorless to pale yellow oil.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Installation of the aryl group at the crowded C8 position. Critical Challenge: The C8 position is ortho to the C1-methylene bridge. Standard ligands (e.g., PPh₃) often fail to promote reductive elimination in these crowded systems. Solution: Use of S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The biaryl backbone and bulky cyclohexyl groups of S-Phos create a "pocket" that facilitates the coupling of sterically hindered halides.

Mechanistic Insight: The Ligand Effect

The S-Phos ligand serves two critical functions here:

  • Electron Richness: The dicyclohexylphosphino group is electron-rich, facilitating the oxidative addition of the unreactive aryl bromide.

  • Steric Bulk: The 2',6'-dimethoxy substitution on the lower ring prevents formation of palladacycles and forces the active Pd species into a mono-ligated state [L-Pd(0)], which is highly active.

Experimental Setup
ParameterConditionRationale
Catalyst Source Pd(OAc)₂ (2-5 mol%)Stable, cost-effective precursor that forms the active L-Pd(0) species in situ.
Ligand S-Phos (4-10 mol%)Optimized for ortho-substituted biaryl synthesis (Buchwald Generation 2).
Base K₃PO₄ (2.0 equiv)Anhydrous, mild base minimizes protodeboronation of sensitive boronic acids.
Solvent Toluene/Water (10:1)Biphasic system ensures solubility of both organic reactants and inorganic base.
Temperature 100 °CEnergy required to overcome the steric barrier of reductive elimination.
Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial (microwave vial or Schlenk tube) and equip with a magnetic stir bar.

  • Charging Solids: Add 8-bromoisochroman (1.0 mmol, 213 mg), Aryl Boronic Acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), S-Phos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).

    • Tip: If the boronic acid is expensive, premix Pd(OAc)₂ and S-Phos in a separate vial with solvent for 5 mins to pre-form the catalyst complex.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Inject Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

  • Reaction: Place in a pre-heated block at 100 °C. Stir vigorously (800 rpm) for 12–18 hours.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black as Pd(0) forms and cycles.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).

Data & Validation

Substrate Scope Table

Typical results obtained using the protocol above.

EntryAryl Boronic Acid (Ar-B(OH)₂)Product (8-Ar-Isochroman)Yield (%)Notes
1 Phenylboronic acid8-Phenylisochroman92%Baseline efficiency.
2 4-Methoxyphenylboronic acid8-(4-OMe-Ph)-isochroman88%Electron-rich partners perform well.
3 2-Methylphenylboronic acid8-(2-Me-Ph)-isochroman74%Double ortho-substitution. Slower rate; requires 24h.
4 4-Fluorophenylboronic acid8-(4-F-Ph)-isochroman90%Electron-deficient partners are compatible.
5 3-Pyridylboronic acid8-(3-Py)-isochroman65%Heterocycles may coordinate Pd; increase catalyst to 5 mol%.
Catalytic Cycle Visualization

CatalyticCycle L_Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting 1) L_Pd0->OxAdd + 8-Br-Isochroman TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Steric Barrier) TransMet->RedElim Pd(II) Complex RedElim->L_Pd0 - Product

Figure 2: Simplified catalytic cycle. The Reductive Elimination step (Red) is the most challenging due to the steric clash between the C8-aryl and C1-methylene, necessitating the S-Phos ligand.

Troubleshooting & Optimization

  • Low Conversion (Starting Material Remains):

    • Cause: Catalyst deactivation or insufficient activation energy.

    • Fix: Increase temperature to 110 °C (refluxing toluene). Switch to X-Phos or RuPhos , which offer different steric profiles for extremely hindered substrates.

  • Protodeboronation (Ar-H formed instead of Product):

    • Cause: Unstable boronic acid in the presence of water/heat.

    • Fix: Switch to anhydrous conditions using Cs₂CO₃ in Dioxane at 100 °C. Alternatively, use the corresponding Potassium Trifluoroborate salt (Ar-BF₃K) which is more stable.

  • Pd Black Precipitation Early:

    • Cause: Ligand oxidation or insufficient ligand:metal ratio.

    • Fix: Ensure fresh S-Phos (white solid, not yellow). Increase Ligand:Pd ratio to 2.5:1.

References

  • Isochroman Bioactivity & Scaffolds
  • Suzuki Coupling Methodology (General): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ligand Selection (S-Phos/Buchwald): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Isochroman Synthesis via Oxa-Pictet-Spengler

    • Gu, X., et al. (2015). Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans. MDPI Molecules. Retrieved from [Link]

  • C8-Arylation Context (Isoquinolones)

    • Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. ACS Publications. Retrieved from [Link]

Sources

Application Note: A Protocol for the Preparation of 8-Bromoisochroman from 2-(2-bromoethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isochroman Scaffold

The isochroman core is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active molecules. Its rigid, bicyclic structure serves as a valuable scaffold in medicinal chemistry, contributing to the potent biological activities of compounds in which it is found. The synthesis of substituted isochromans is therefore of considerable interest for the development of new therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of 8-bromoisochroman, a versatile intermediate for further functionalization, starting from 2-(2-bromoethyl)benzaldehyde.

Synthetic Strategy: A Two-Step Approach

The conversion of 2-(2-bromoethyl)benzaldehyde to 8-bromoisochroman is efficiently achieved through a two-step process:

  • Reduction of the Aldehyde: The aldehyde functionality of the starting material is selectively reduced to a primary alcohol using a mild reducing agent. This creates the necessary nucleophile for the subsequent cyclization step.

  • Intramolecular Cyclization: The resulting benzylic alcohol undergoes a base-mediated intramolecular Williamson ether synthesis to form the isochroman ring.

This strategy is illustrated in the workflow diagram below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 2-(2-bromoethyl)benzaldehyde B 2-(2-bromoethyl)benzyl alcohol A->B NaBH4, Methanol C 2-(2-bromoethyl)benzyl alcohol D 8-Bromoisochroman C->D NaH, THF

Figure 1: Overall synthetic workflow.

Part 1: Reduction of 2-(2-bromoethyl)benzaldehyde

Mechanism and Rationale

The selective reduction of an aldehyde in the presence of an alkyl bromide can be effectively achieved using sodium borohydride (NaBH₄). NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards alkyl halides. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the primary alcohol.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(2-bromoethyl)benzaldehyde213.075.00 g23.46
Sodium borohydride (NaBH₄)37.830.98 g25.91
Methanol (MeOH)32.04100 mL-
Deionized water18.02As needed-
1 M Hydrochloric acid (HCl)36.46As needed-
Dichloromethane (DCM)84.93150 mL (for extraction)-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-bromoethyl)benzaldehyde (5.00 g, 23.46 mmol) and dissolve it in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.98 g, 25.91 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is approximately 6-7 to neutralize the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromoethyl)benzyl alcohol as an oil. The product can be used in the next step without further purification if it is of sufficient purity.

Part 2: Intramolecular Cyclization to 8-Bromoisochroman

Mechanism and Rationale

The formation of the isochroman ring is achieved via an intramolecular Williamson ether synthesis.[1][2][3] A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of 2-(2-bromoethyl)benzyl alcohol, forming a sodium alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine atom in an Sₙ2 reaction, displacing the bromide ion and forming the cyclic ether. The use of a polar aprotic solvent like tetrahydrofuran (THF) facilitates this reaction.

G cluster_0 Mechanism of Intramolecular Cyclization start 2-(2-bromoethyl)benzyl alcohol alkoxide Sodium alkoxide intermediate start->alkoxide + NaH - H2 product 8-Bromoisochroman alkoxide->product Intramolecular SN2 - NaBr

Figure 2: Mechanism of the intramolecular Williamson ether synthesis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(2-bromoethyl)benzyl alcohol (crude)215.08~5.0 g~23.24
Sodium hydride (NaH, 60% dispersion in mineral oil)24.001.12 g28.00
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Saturated aqueous ammonium chloride (NH₄Cl)53.4950 mL-
Ethyl acetate (EtOAc)88.11150 mL (for extraction)-
Hexanes-For chromatography-
Silica gel-For chromatography-

Procedure:

  • Wash sodium hydride (1.12 g of 60% dispersion, 28.00 mmol, 1.2 equivalents) with hexanes (3 x 10 mL) to remove the mineral oil, and carefully decant the hexanes each time under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend the washed NaH in anhydrous THF (50 mL) in a 250 mL three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-(2-bromoethyl)benzyl alcohol (~5.0 g, ~23.24 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Add the alcohol solution dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude 8-bromoisochroman.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.

Characterization of 8-Bromoisochroman

The structure of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isochroman ring system. The aromatic protons will appear in the downfield region (around 7.0-7.5 ppm). The benzylic protons (-O-CH₂-Ar) will likely be a singlet around 4.7 ppm, and the two methylene groups of the heterocyclic ring will appear as triplets around 3.9 ppm (-CH₂-O-) and 2.9 ppm (-CH₂-Ar).[4]

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 9 carbon atoms of 8-bromoisochroman. The carbon attached to the bromine will be in the aromatic region.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and the characteristic isotopic pattern for a compound containing one bromine atom.

Safety and Handling

  • 2-(2-bromoethyl)benzaldehyde: This compound is a skin and eye irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium borohydride (NaBH₄): This is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated area and away from sources of ignition.

  • Sodium hydride (NaH): This is a highly flammable and water-reactive solid. It can ignite spontaneously in air, especially when finely divided. Handle strictly under an inert atmosphere. The quenching procedure must be performed with extreme caution.

  • Solvents: Methanol, dichloromethane, tetrahydrofuran, ethyl acetate, and hexanes are flammable and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. N/A. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. N/A. [Link]

  • Google Patents.
  • PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. N/A. [Link]

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. N/A. [Link]

  • Google Patents. CN103304477A - Purification method of 8-hydroxyquinoline crude product. N/A.
  • ResearchGate. 79 Br NMR spectroscopy as a practical tool for kinetic analysis. 2025-08-06. [Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. 2015-06-12. [Link]

  • YouTube. Lecture 8 - Chapter 8: Two-dimensional NMR (II) by Dr James Keeler. 2013-06-17. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. N/A. [Link]

  • National Institutes of Health. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. 2022-11-21. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. 2023-01-22. [Link]

  • PubMed. Peptide and peptide library cyclization via bromomethylbenzene derivatives. N/A. [Link]

  • Royal Society of Chemistry. Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. N/A. [Link]

  • National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. N/A. [Link]

Sources

Application Note: Synthesis of 8-Aryl- and 8-Alkylisochroman Derivatives via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isochroman Scaffold and the Power of Negishi Coupling

The isochroman core is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating properties, making them highly valuable targets in drug discovery and development.[1][2][3][4] The functionalization of the isochroman ring, particularly at the C8 position, allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

The Negishi cross-coupling reaction, for which Dr. Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as a cornerstone of modern organic synthesis. It facilitates the formation of carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[5][6][7][8] This reaction is renowned for its high functional group tolerance, broad substrate scope, and generally high yields, making it an ideal tool for the late-stage functionalization of complex molecules.[6][9]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Negishi coupling for the synthesis of 8-aryl- and 8-alkylisochroman derivatives from 8-bromoisochroman. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for reagent preparation and the coupling reaction, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Palladium-Catalyzed Catalytic Cycle

The efficacy of the Negishi coupling lies in a well-defined catalytic cycle involving a palladium catalyst. While nickel catalysts can also be used, palladium complexes generally offer superior functional group tolerance and higher yields.[6] The cycle is typically initiated with a Pd(0) species, which is either added directly or generated in situ from a Pd(II) precatalyst. The process unfolds in three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromoisochroman. This is an irreversible step that forms a square planar Pd(II) intermediate. The rate of this step generally follows the halide reactivity trend: I > OTf > Br >> Cl.[6]

  • Transmetalation: The organozinc reagent (R-ZnX) exchanges its organic group (R) with the bromide on the palladium complex. This is often the rate-limiting step of the cycle. The presence of lithium salts, often byproducts of organozinc preparation, can break up zincate aggregates and accelerate this step.[10]

  • Reductive Elimination: The two organic groups on the palladium center (the isochroman moiety and the R-group) couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. Bulky, electron-rich phosphine ligands are crucial as they promote this step, preventing undesirable side reactions like β-hydride elimination, especially when coupling sp³-hybridized alkylzinc reagents.[11][12]

Catalytic Cycle Diagram

Negishi_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Ar-Pd(II)L₂(Br) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling Ar-Pd(II)L₂(R) Transmetalation->PdII_Coupling ZnBrX_out Zn(Br)X Transmetalation->ZnBrX_out RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 ArR_out 8-R-Isochroman (Ar-R) RedElim->ArR_out ArBr_in 8-Bromoisochroman (Ar-Br) ArBr_in->OxAdd RZnX_in Organozinc (R-ZnX) RZnX_in->Transmetalation

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Experimental Protocols

Critical Safety Note: Organozinc reagents and their precursors (organolithiums, Grignards) are air and moisture-sensitive and can be pyrophoric.[5] All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques.

Protocol A: In Situ Preparation of an Arylzinc Reagent

Organozinc reagents are typically prepared and used immediately without isolation. The following protocol details the preparation from an aryl bromide via transmetalation with n-butyllithium.

Materials:

  • Aryl bromide (Ar-Br) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Zinc(II) Chloride (ZnCl₂), 0.5 M solution in THF (1.1 eq)

  • Three-neck round-bottom flask, dropping funnel, rubber septa, magnetic stirrer, and inert gas supply.

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet under an inert atmosphere.

  • Precursor Solution: Dissolve the aryl bromide (1.1 eq) in anhydrous THF.

  • Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Add the aryl bromide solution to the flask. Add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C to form the aryllithium species.

  • Transmetalation: Add the ZnCl₂ solution (1.1 eq) dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting slurry/solution is the arylzinc reagent, ready for use in the coupling step.

Protocol B: Negishi Coupling of 8-Bromoisochroman

This protocol describes a general procedure for the coupling of 8-bromoisochroman with a pre-formed organozinc reagent.

Materials:

  • 8-Bromoisochroman (1.0 eq)

  • In situ prepared organozinc reagent solution (typically 1.2-1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (e.g., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a separate, dry, inerted flask, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add a portion of anhydrous THF and stir for 15-20 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To the flask containing the freshly prepared organozinc reagent from Protocol A, add a solution of 8-bromoisochroman (1.0 eq) in anhydrous THF via cannula.

  • Initiation: Transfer the prepared catalyst solution into the main reaction flask via cannula.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots.[13]

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 8-substituted isochroman product.

Experimental Workflow Diagram

Workflow cluster_A Protocol A: Organozinc Preparation cluster_B Protocol B: Negishi Coupling A_Start Dry Glassware (Inert Atmosphere) A1 Dissolve Ar-Br in Anhydrous THF A_Start->A1 A2 Cool to -78 °C A1->A2 A3 Add n-BuLi (Formation of Ar-Li) A2->A3 A4 Add ZnCl₂ Solution (Transmetalation) A3->A4 A5 Warm to RT (Organozinc Reagent Ready) A4->A5 B2 Add 8-Bromoisochroman to Organozinc Solution A5->B2 Use Immediately B_Start Dry Glassware (Inert Atmosphere) B1 Prepare Catalyst (Pd(OAc)₂ + SPhos in THF) B_Start->B1 B3 Add Catalyst Solution B1->B3 B2->B3 B4 Heat Reaction (e.g., 60 °C) Monitor Progress B3->B4 B5 Quench with aq. NH₄Cl B4->B5 B6 Aqueous Workup (Extraction) B5->B6 B7 Dry & Concentrate B6->B7 B8 Purify via Chromatography B7->B8 B_End Pure 8-R-Isochroman B8->B_End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Couplings on Isochroman Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISO-PD-004 Subject: Overcoming Catalyst Poisoning and Stalled Conversions in Isochroman Substrates[1]

Executive Summary

Isochromans present a unique challenge in Palladium-catalyzed cross-coupling.[1] Unlike simple aryl halides, the isochroman scaffold contains a cyclic ether oxygen located ortho or meta to the coupling site (depending on substitution). This oxygen atom acts as a "silent poison," capable of coordinating to the Palladium center and forming stable, off-cycle species that arrest the catalytic turnover.

This guide provides a mechanistic breakdown of this poisoning effect and a validated protocol using Third/Fourth Generation (G3/G4) Precatalysts to bypass these traps.

Module 1: Diagnostic & Decision Logic

Before altering your reaction conditions, determine if your failure mode is due to Catalyst Poisoning (inhibition) or Substrate Decomposition .

TroubleshootingFlow Start ISSUE: Low Yield / Stalled Reaction CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate Forms CheckColor->BlackPpt NoChange Remains Pale/Green/Orange (No Conversion) CheckColor->NoChange Aggreg DIAGNOSIS: Pd Aggregation (Ligand dissociation) BlackPpt->Aggreg Sol1 SOLUTION: Switch to bulky biaryl ligand (RuPhos/XPhos) to stabilize Pd(0) Aggreg->Sol1 Poison DIAGNOSIS: Catalyst Poisoning (Off-cycle coordination) NoChange->Poison CheckSub Is Isochroman Purity >98%? Poison->CheckSub Dirty No (Contains S/N traces) CheckSub->Dirty Impurities present Clean Yes (High Purity) CheckSub->Clean Substrate clean Sol2 SOLUTION: Scavenger treatment (TMT or CuTC) before coupling Dirty->Sol2 Sol3 SOLUTION: Switch to Pd-G4 Precatalyst (Bypass induction period) Clean->Sol3

Figure 1: Decision tree for diagnosing Buchwald-Hartwig coupling failures specific to isochroman substrates.

Module 2: The Mechanism of Poisoning

Why do isochromans fail where simple anisoles succeed? The answer lies in the Off-Cycle Equilibrium .

The "Silent Poison" Effect

In a standard Buchwald cycle, the active monoligated species L-Pd(0) undergoes oxidative addition with the aryl halide. However, isochromans possess a cyclic ether oxygen that is sterically accessible.[1]

  • Competitive Binding: The isochroman oxygen competes with the bulky phosphine ligand for the Pd center.

  • Displacement: If the phosphine ligand is not bulky enough (e.g., PPh3, dppf), the isochroman oxygen can displace it, forming a coordinatively saturated, inactive complex [1].

  • Induction Lag: Traditional Pd(II) sources (like Pd(OAc)2) require reduction to Pd(0) in situ. This slow activation phase leaves the Pd(II) vulnerable to chelation by the isochroman oxygen, locking it in an inactive state before the cycle even begins [2].

Key Insight: To solve this, you must use a ligand that is too bulky to allow the isochroman oxygen to bind, and a precatalyst that generates Pd(0) instantaneously.

Module 3: Recommended Catalyst Systems

Based on kinetic modeling of oxygen-containing heterocycles [1][3], the following systems are validated for isochroman coupling.

ComponentRecommendationScientific Rationale
Ligand RuPhos (Primary Rec.)XPhos (Secondary)RuPhos is specifically designed for secondary amines and ether-containing substrates.[1] Its bulk prevents the "off-cycle" coordination of the isochroman oxygen [3].
Precatalyst RuPhos Pd G4 (Generation 4)G4 Precatalysts contain a methylated biaryl backbone that ensures rapid, irreversible activation at low temperatures, bypassing the "induction trap" where poisoning occurs [4][5].
Base NaOtBu (Standard)LHMDS (Sensitive)Strong bases promote rapid transmetalation.[1] If the isochroman ring is sensitive to base-mediated opening, switch to LHMDS or K3PO4 [6].
Solvent Toluene or Dioxane Non-polar solvents (Toluene) are preferred to minimize solvent coordination to Pd, which can compete with the amine [6].
Module 4: Optimized Experimental Protocol

Objective: Coupling of 5-bromoisochroman with a secondary amine using RuPhos Pd G4.

Reagents:
  • Substrate: 5-bromoisochroman (1.0 equiv)[1]

  • Amine: Morpholine/Piperidine derivative (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:
  • Purification Pre-check:

    • Critical: If the isochroman was synthesized via a metal-catalyzed cyclization (e.g., Au or Ag), pass it through a silica plug containing Trimercaptotriazine (TMT) scavengers. Residual metals from synthesis are potent poisons for Pd [7].[1]

  • Vessel Preparation:

    • Use a reaction vial with a crimp cap or a Schlenk tube.[1] Flame-dry under vacuum and backfill with Argon (x3).[1]

    • Note: While G4 catalysts are air-stable, the active Pd(0) species generated in situ is not. Oxygen exclusion is mandatory.[1][2]

  • Charge Solids:

    • Add RuPhos Pd G4 (1-2 mol%), NaOtBu (1.5 equiv), and the aryl bromide (if solid) to the vial.

    • Tip: Do not mix the catalyst and base in solvent for long periods before adding the substrate; activation is rapid.

  • Charge Liquids:

    • Add Anhydrous Toluene.[1]

    • Add the Amine and Aryl Bromide (if liquid) via syringe.

  • Reaction:

    • Seal and heat to 80 °C for 2–4 hours.

    • Monitoring: Monitor by LCMS.[1] Look for the disappearance of the bromide.

    • Color Check: The reaction should turn from pale yellow to an orange/brown solution. A return to clear/colorless or precipitation of black solids indicates failure (see Module 1).

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography.[1]

Module 5: Frequently Asked Questions (FAQ)

Q1: I am using Pd(OAc)2 and RuPhos, but the reaction stalls at 20% conversion. Why? A: This is the "Induction Trap." Pd(OAc)2 must be reduced to Pd(0) by the amine or phosphine before the cycle starts. During this slow reduction, the isochroman oxygen coordinates to the Pd(II), stabilizing it and preventing reduction. Switch to RuPhos Pd G3 or G4 to generate active Pd(0) immediately upon base exposure [5].

Q2: My isochroman substrate contains an acetal. Will NaOtBu decompose it? A: Strong alkoxide bases can sometimes open strained rings or acetals.[1] If you observe decomposition, switch to LHMDS (Lithium Hexamethyldisilazide) . It is a strong, non-nucleophilic base that is often gentler on oxygenated heterocycles [6].[1] Alternatively, use K3PO4 in refluxing dioxane (requires longer reaction times).[1]

Q3: The reaction mixture turned green. What does this mean? A: A green color often indicates the formation of inactive Pd(II) species, possibly due to oxidation (air leak) or the formation of stable halide-bridged dimers (if using Aryl Iodides) [8]. Ensure your Argon line is secure. If using an Aryl Iodide, add AgOTf (silver triflate) to strip the iodide, or switch to the Aryl Bromide.

Q4: Can I use Pd2(dba)3 instead of G4 precatalysts? A: Yes, but with caution. DBA (dibenzylideneacetone) is a ligand itself and can inhibit the reaction if the substrate is challenging. If you must use Pd2(dba)3, optimize the Pd:Ligand ratio to 1:1.5 or 1:2 and heat the catalyst/ligand mixture for 5 minutes before adding the substrate to ensure ligand exchange [1].

References
  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination. National Institutes of Health (NIH). [Link][1]

  • Buchwald-Hartwig Amination: Mechanism & Examples. NRO Chemistry. [Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos. National Institutes of Health (NIH). [Link]

  • RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling. ResearchGate. [Link][1][3]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. ACS Publications. [Link]

  • Removal of Palladium from Cross-Coupling Reactions. ResearchGate. [Link]

Sources

Technical Support Center: Grignard Formation with 8-Bromoisochroman

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-MgBr-008 Subject: Troubleshooting Metallation Failures & Yield Optimization Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

Synthesizing the Grignard reagent from 8-bromoisochroman (CAS: 846037-83-0) presents unique challenges due to the steric and electronic environment of the 8-position. Located on the benzene ring adjacent to the benzylic ether linkage (C1), this position suffers from kinetic inhibition during magnesium insertion and is prone to competing Wurtz homocoupling.

This guide moves beyond basic textbook protocols, offering advanced troubleshooting for "sleeping" reactions and low-yield scenarios. It prioritizes the Turbo Grignard (Knochel-Hauser) method as the superior alternative to direct magnesium insertion for this substrate.

Module 1: The "Sleeping" Reaction (Initiation Failures)

Symptom: Magnesium turnings remain shiny or dull; no exotherm or color change observed after adding 10% of the substrate.

Root Cause Analysis

The 8-position of isochroman is sterically encumbered by the C1 methylene protons. Additionally, the ether oxygen at position 2 can coordinate with the magnesium surface, potentially creating a passivation layer rather than facilitating insertion.

Troubleshooting Protocol

Q1: I have added iodine and heated it, but nothing is happening. Should I add more bromide? A: Stop immediately. Do not accumulate unreacted aryl bromide. This leads to a "runaway" exotherm once the reaction finally initiates, causing massive homocoupling (dimerization).

Corrective Action (The "Entrainment" Method):

  • Halt addition of 8-bromoisochroman.

  • Add 1,2-dibromoethane (0.1 equiv) dropwise to the suspension. This reacts aggressively with Mg, exposing a fresh, highly active surface (Mg(0)).

  • Look for ethylene gas evolution (bubbles). Once bubbling starts, resume slow addition of your substrate.

Q2: My THF is dry (from the still), but initiation is still sluggish. A: "Dry" is relative. Grignard initiation is inhibited by <50 ppm water.

  • The DIBAL-H Trick: Add 0.1 mL of DIBAL-H (1M in hexanes) to your magnesium/THF suspension before adding the bromide.

    • Mechanism:[1][2][3][4][5][6][7] DIBAL-H acts as a scavenger for trace water and oxide layers on the Mg surface, generating soluble aluminum salts that do not interfere with the Grignard.

Decision Logic: Initiation Troubleshooting

InitiationFlow Start Reaction Status: No Exotherm/Color Change CheckWater Check Solvent Moisture (<50 ppm?) Start->CheckWater Dry Solvent is Dry CheckWater->Dry Yes Wet Solvent Wet CheckWater->Wet No Activator Activation Strategy Dry->Activator Redistill Redistill over Na/Benzophenone or Molecular Sieves Wet->Redistill Iodine Iodine Crystal (Standard) Activator->Iodine Entrainment 1,2-Dibromoethane (Aggressive) Activator->Entrainment DIBAL DIBAL-H Wash (Surface Cleaning) Activator->DIBAL Result Bubbling/Turbidity? Iodine->Result Entrainment->Result DIBAL->Result Success Proceed with Slow Addition Result->Success Yes Fail Switch to Module 3 (Turbo Grignard) Result->Fail No

Figure 1: Decision matrix for initiating stubborn Grignard reactions.

Module 2: The "Dirty" Reaction (Low Yield & Homocoupling)

Symptom: The reaction initiated, but the solution turned dark/black, and subsequent quenching yielded the 8,8'-biisochroman dimer (Wurtz coupling) rather than the desired product.

Scientific Context

Aryl bromides are notorious for radical-mediated homocoupling on the magnesium surface. This is exacerbated by high local concentrations of the halide near the metal surface.

Q3: Why is my yield low despite full consumption of starting material? A: You likely added the bromide too quickly or at too high a temperature.

  • The Fix: Dilution is key. Increase solvent volume to 0.5 M or 0.25 M.

  • The Mechanism: Wurtz coupling is second-order with respect to the radical concentration. Dilution favors the first-order formation of the Grignard reagent (R-Mg-X) over the second-order dimerization (R-R).

Q4: Can I use Rieke Magnesium? A: Yes, highly reactive Rieke Mg (prepared from reduction of MgCl2 with Li/Naphthalene) works at low temperatures (-78°C to 0°C), significantly suppressing Wurtz coupling. However, this is operationally difficult. See Module 3 for a better alternative.

Module 3: The Expert Solution (Turbo Grignard Exchange)

Recommendation: For 8-bromoisochroman, stop using magnesium turnings. Use the Knochel-Hauser Halogen-Magnesium Exchange method. This is the industry standard for functionalized or sterically sensitive aryl bromides.

Why This Works

Instead of inserting Mg(0) into the C-Br bond (high activation energy), you use a pre-formed Grignard (Isopropylmagnesium chloride lithium chloride complex) to perform a rapid exchange.

  • Reaction: 8-Br-Isochroman + iPrMgCl·LiCl → 8-MgCl-Isochroman + iPrBr

  • Advantage: Occurs at -15°C to 0°C in homogeneous solution. No surface passivation issues. No induction period. Minimal Wurtz coupling.

Protocol: 8-Isochromanylmagnesium Chloride Synthesis
ParameterSpecification
Reagent iPrMgCl·LiCl (Turbo Grignard)
Concentration 1.3 M in THF (Commercially available)
Stoichiometry 1.1 equivalents relative to bromide
Temperature -15°C to 0°C
Time 30 - 60 minutes
Monitoring GC-MS (Quench aliquot with MeOH)

Step-by-Step:

  • Dissolve 8-bromoisochroman (1.0 equiv) in anhydrous THF (0.5 M concentration) under Argon.

  • Cool the solution to -15°C (Ice/Salt bath).

  • Add iPrMgCl[3]·LiCl (1.1 equiv) dropwise over 5 minutes.

  • Stir at -15°C for 30 minutes.

  • Validation: Remove a 0.1 mL aliquot, quench into MeOH, and check by GC/LC. You should see the de-brominated isochroman (parent peak M-Br+H).

  • Usage: Use the resulting Grignard solution immediately for the next step (electrophile addition).

Mechanism of Action (Turbo Grignard)[3]

TurboMechanism Substrate 8-Bromoisochroman Complex Ate-Complex Intermediate (Mg Coordinate to Br) Substrate->Complex Coordination Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Complex Product 8-Isochromanyl-MgCl·LiCl Complex->Product Exchange Byproduct Isopropyl Bromide Complex->Byproduct

Figure 2: The Lithium Chloride in the Turbo Grignard breaks up polymeric Mg aggregates, accelerating the exchange rate significantly compared to standard iPrMgCl.

References

  • Krasovskiy, A., & Knochel, P. (2004).[8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[8] Angewandte Chemie International Edition. [Link][8]

  • Bao, R. L., et al. (2015). Turbo Grignards for functionalized aryl magnesium synthesis. Chemical Communications. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.).[2] Oxford University Press. (Chapter 9: Organometallic Reagents). [Link]

Sources

Technical Support Center: Minimizing Homocoupling in 8-Bromoisochroman Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 8-bromoisochroman. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge: the formation of the homocoupled 8,8'-biisochroman dimer as a side product in cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying mechanisms and provide a logical framework for troubleshooting and optimization.

Section 1: Understanding the Core Problem - The Homocoupling Side Reaction

Before troubleshooting, it is crucial to understand why homocoupling occurs. In palladium-catalyzed cross-coupling reactions, the desired outcome is the formation of a new bond between 8-isochroman and a coupling partner. However, under certain conditions, the 8-bromoisochroman can react with itself, leading to the undesired symmetrical biaryl product. This not only consumes valuable starting material and reduces the yield of your target molecule but also complicates purification.

The specific mechanism of homocoupling can vary depending on the reaction type, but it often involves one of two general pathways:

  • Reductive Homocoupling of the Aryl Halide : Two molecules of the palladium-complexed aryl halide can couple with each other. This pathway can be promoted by factors that hinder the desired cross-coupling steps (like transmetalation) or by the presence of certain reducing agents in the reaction mixture.[1]

  • Oxidative Homocoupling of the Coupling Partner : In reactions like Suzuki-Miyaura, the boronic acid partner can homocouple, especially in the presence of a Pd(II) species and oxygen.[2][3] Similarly, in Sonogashira couplings, the terminal alkyne can undergo oxidative homocoupling (Glaser-Hay coupling), which is often catalyzed by the copper co-catalyst in the presence of oxygen.[4][5][6]

The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired homocoupling of 8-bromoisochroman.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway Start 8-Bromoisochroman + Pd(0)L2 OA Oxidative Addition Start->OA ArPdL2Br Isochroman-Pd(II)-Br Complex OA->ArPdL2Br TM Transmetalation (with Coupling Partner) ArPdL2Br->TM ArPdL2Br_2 Isochroman-Pd(II)-Br Complex ArPdL2R Isochroman-Pd(II)-R Complex TM->ArPdL2R RE Reductive Elimination ArPdL2R->RE Product Desired Product: Isochroman-R RE->Product Pd0_regen Pd(0)L2 Regenerated RE->Pd0_regen Pd0_regen->OA Side_Reaction Competing Reaction (e.g., slow transmetalation, second oxidative addition) ArPdL2Br_2->Side_Reaction Dimer_Intermediate Ar-Pd(II)-Ar Intermediate Side_Reaction->Dimer_Intermediate RE_dimer Reductive Elimination Dimer_Intermediate->RE_dimer Homocoupling_Product Side Product: 8,8'-Biisochroman RE_dimer->Homocoupling_Product

Caption: Competing pathways: Desired cross-coupling vs. undesired homocoupling.

Section 2: Troubleshooting Guide by Reaction Type

This section provides specific, actionable advice for the most common cross-coupling reactions performed with 8-bromoisochroman.

FAQ 1: Suzuki-Miyaura Coupling

Question: "I'm performing a Suzuki-Miyaura coupling with 8-bromoisochroman and an arylboronic acid, but I'm observing a significant amount of 8,8'-biisochroman. What are the likely causes and how can I fix it?"

Answer:

High levels of 8,8'-biisochroman in a Suzuki coupling are typically symptomatic of a catalytic cycle where the desired transmetalation step is slow relative to competing side reactions. The ortho-substitution and the ether oxygen on the isochroman ring can sterically and electronically influence the reaction rates. Here’s how to troubleshoot.

The 'Why': Causality Behind Homocoupling in Suzuki Reactions
  • Slow Transmetalation: If the transfer of the organic group from the boron atom to the palladium center is sluggish, the Isochroman-Pd(II)-Br intermediate has a longer lifetime. This provides an opportunity for it to react with another molecule of itself, leading to the dimer.

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of the boronic acid reagent, which disrupts the catalytic cycle and can lead to the formation of palladium(II) species that favor aryl bromide homocoupling.[2][3]

  • Suboptimal Ligand Choice: The ligand on the palladium catalyst is critical. Ligands that are not bulky or electron-rich enough may not sufficiently promote the rate-limiting reductive elimination step, which can allow side reactions to compete.[7] Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination.[7]

Troubleshooting Workflow & Optimization

Use the following logical workflow to diagnose and resolve the issue.

G start High 8,8'-Biisochroman Detected in Suzuki Rxn q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the ligand optimal for sterically hindered substrates? a1_yes->q2 fix1 Action: Improve degassing. Use N2/Ar sparging or freeze-pump-thaw cycles. a1_no->fix1 fix1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base/solvent combination appropriate? a2_yes->q3 fix2 Action: Screen bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos). a2_no->fix2 fix2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is reagent addition controlled? a3_yes->q4 fix3 Action: Screen weaker bases (K3PO4, K2CO3) and aprotic solvents (Dioxane, Toluene, THF). a3_no->fix3 fix3->q4 a4_no No q4->a4_no end_node Homocoupling Minimized q4->end_node Yes fix4 Action: Try slow addition of the boronic acid/ester solution via syringe pump. a4_no->fix4 fix4->end_node

Caption: Troubleshooting workflow for Suzuki coupling homocoupling.

Key Parameters for Optimization

Summarized below are the critical parameters to investigate. Screening these systematically will allow you to pinpoint the optimal conditions for your specific substrate.

ParameterStandard Condition (High Homocoupling)Recommended Change & Rationale
Ligand PPh₃ (Triphenylphosphine)Switch to bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos). These ligands accelerate reductive elimination, the product-forming step, outcompeting the homocoupling pathway.[7]
Palladium Source Pd(OAc)₂Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., SPhos G3). Pd(II) sources can initiate homocoupling of the boronic acid before the main cycle begins.[2]
Base Strong bases (e.g., NaOH, Cs₂CO₃)Use a weaker, non-hydroxide base (e.g., K₃PO₄, K₂CO₃). Strong bases can accelerate boronic acid degradation and other side reactions.
Atmosphere Standard N₂ blanketEnsure rigorous degassing . Sparge the solvent with argon for 30-60 minutes before adding reagents. Trace oxygen is a known culprit for promoting boronic acid homocoupling.[2]
Reagent Addition All reagents mixed at onceSlowly add the boronic acid solution over several hours using a syringe pump. This keeps its instantaneous concentration low, disfavoring its homocoupling.[8]
Validated Protocol: Low-Homocoupling Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 8-bromoisochroman with a generic arylboronic acid.

  • Vessel Preparation: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.5 equiv.), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution based on the aryl bromide).

  • Reagent Addition: Add 8-bromoisochroman (1.0 equiv.) as a solid or a solution in degassed dioxane.

  • Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

FAQ 2: Sonogashira Coupling

Question: "I'm trying to couple 8-bromoisochroman with a terminal alkyne, but my main byproduct is the diyne from alkyne homocoupling (Glaser coupling). How can I prevent this?"

Answer:

The formation of a diyne byproduct in Sonogashira coupling is known as Glaser-Hay or simply Glaser coupling.[4] This side reaction is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[4][9] Minimizing it requires a focus on excluding oxygen and, in some cases, modifying the catalyst system entirely.

The 'Why': Causality Behind Glaser Coupling
  • Copper(I) and Oxygen: The combination of a copper(I) salt (typically CuI) and an amine base under an oxygen-containing atmosphere is the classic recipe for Glaser coupling. The copper acetylide intermediate is oxidized, leading to dimerization.[4]

  • Slow Oxidative Addition: 8-Bromoisochroman, being somewhat sterically hindered, might undergo slower oxidative addition to the Pd(0) center.[10] If this step is slow, the copper acetylide has more time to undergo the competing Glaser pathway before it can transmetalate to palladium.

Troubleshooting & Optimization Strategies
ParameterStandard Condition (High Glaser Coupling)Recommended Change & Rationale
Atmosphere Standard N₂ blanketEmploy rigorous degassing . Oxygen is the primary culprit in Glaser coupling. Use freeze-pump-thaw cycles for the solvent and ensure a robust, positive pressure of an inert gas.[4]
Catalyst System Pd(PPh₃)₂Cl₂ / CuIAttempt a copper-free protocol . Many modern Sonogashira conditions can proceed without copper, especially with more active palladium catalysts, which completely eliminates the primary Glaser pathway.[9][11]
Ligand PPh₃Use a more electron-rich ligand like P(t-Bu)₃ or Pd/t-BuPCy₂. These can accelerate the oxidative addition of the aryl bromide, better matching its rate with the formation of the acetylide.[10]
Base/Solvent Triethylamine (TEA) / THFUse a bulkier amine base like diisopropylethylamine (DIPEA) or diisopropylamine. These can sometimes disfavor the bimolecular Glaser reaction.[12]
Reagent Addition All reagents mixed at onceAdd the alkyne slowly via syringe pump to keep its concentration low, suppressing the bimolecular homocoupling reaction.[13]
Validated Protocol: Copper-Free Sonogashira Coupling

This protocol eliminates the primary cause of Glaser coupling.

  • Vessel Preparation: To a flame-dried Schlenk flask, add 8-bromoisochroman (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed toluene, followed by the terminal alkyne (1.5 equiv.) and finally anhydrous, degassed diisopropylamine (3.0 equiv.).

  • Reaction: Heat the mixture to 60-80 °C. The reaction should be monitored carefully by TLC or LC-MS.

  • Workup: Cool to room temperature, filter through a pad of celite to remove palladium black, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

FAQ 3: Buchwald-Hartwig Amination

Question: "When I run a Buchwald-Hartwig amination on 8-bromoisochroman, I get a mixture of my desired arylamine, recovered starting material, and the 8,8'-biisochroman dimer. How can I improve selectivity?"

Answer:

The observation of homocoupling in a Buchwald-Hartwig reaction suggests an issue with the relative rates of the catalytic steps. The desired C-N reductive elimination is likely being outcompeted by a pathway leading to C-C bond formation.

The 'Why': Causality Behind Homocoupling in Aminations
  • Slow C-N Reductive Elimination: The final, product-forming step can be slow, particularly with sterically demanding amines or aryl halides. A long-lived Isochroman-Pd(II)-Amine intermediate might undergo side reactions.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, it can create unsaturated species that are more prone to dimerization pathways. Using ligands that bind strongly but are also able to promote reductive elimination is key.

  • Base-Induced Decomposition: The strong bases used (e.g., NaOt-Bu, LHMDS) can sometimes promote side reactions if the main catalytic cycle is not efficient.

Troubleshooting & Optimization Strategies

The logical troubleshooting workflow for Buchwald-Hartwig is similar to that for Suzuki coupling, with a primary focus on the catalyst system (ligand and precatalyst) and the base.

G start Homocoupling & Low Yield in Buchwald-Hartwig Rxn q1 Is the Pd precatalyst/ligand combination appropriate for a hindered aryl bromide? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base strength and type correct for the amine pKa? a1_yes->q2 fix1 Action: Use a modern G3 or G4 precatalyst with a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos). a1_no->fix1 fix1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimized? a2_yes->q3 fix2 Action: Screen bases. Try NaOt-Bu for neutral amines, or a weaker base like K3PO4 for more acidic amines. a2_no->fix2 fix2->q3 a3_no No q3->a3_no end_node Selective Amination Achieved q3->end_node Yes fix3 Action: Screen temperatures from 80°C to 110°C. Too low may stall the reaction; too high may cause decomposition. a3_no->fix3 fix3->end_node

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Validated Protocol: Selective Buchwald-Hartwig Amination

This protocol utilizes a modern palladium precatalyst designed for high efficiency and suppression of side reactions.

  • Vessel Preparation: In a glovebox, add the amine (1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), and a G3-XPhos precatalyst (2 mol%) to an oven-dried vial.

  • Reagent Addition: Add 8-bromoisochroman (1.0 equiv.) and anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with more ethyl acetate. Concentrate the filtrate and purify as needed by chromatography or crystallization.

References
  • Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2005). ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ACS Publications. [Link]

  • Sonogashira Coupling. (2021). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). ACS Publications. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Chimera Revo. [Link]

  • Sonogashira troubleshooting help needed. (2018). Reddit. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2014). ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). National Institutes of Health. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. [Link]

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. (2020). ACS Publications. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2019). National Institutes of Health. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). National Institutes of Health. [Link]

Sources

Handling moisture sensitivity in 8-Bromoisochroman lithiation

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 8-Bromoisochroman Lithiation

Welcome to the technical support center for the lithiation of 8-bromoisochroman. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical organometallic transformation. As a powerful method for C-C bond formation, the lithium-halogen exchange of 8-bromoisochroman opens avenues for diverse functionalization. However, its success is critically dependent on the rigorous exclusion of atmospheric moisture.

This document provides in-depth, field-proven insights into preventing, diagnosing, and troubleshooting moisture-related issues to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and best practices for setting up your experiment for success.

Q1: Why is the lithiation of 8-bromoisochroman so sensitive to moisture?

A1: The core of the issue lies in the extreme basicity of the organolithium species generated. The reaction involves a lithium-halogen exchange, where an organolithium reagent like n-butyllithium (n-BuLi) replaces the bromine atom on the isochroman ring to form 8-lithioisochroman. This newly formed carbon-lithium bond is highly polarized, making the carbon atom exceptionally nucleophilic and basic.[1]

Water (H₂O), even in trace amounts from glassware, solvents, or the inert gas supply, is a potent proton source (pKa ≈ 15.7). The 8-lithioisochroman intermediate will rapidly and irreversibly react with water in an acid-base reaction.[2][3][4] This quenches the desired reactive species, protonating it to form the inert byproduct isochroman and generating lithium hydroxide (LiOH).[4] This parasitic reaction directly reduces the yield of your intended product.

Q2: What are the primary sources of moisture contamination in this reaction?

A2: Moisture can be introduced from several seemingly benign sources. A meticulous approach to rendering the entire system anhydrous is non-negotiable. Key sources include:

  • Glassware: Adsorbed water on the surface of flasks, syringes, and cannulas is a major contributor.

  • Solvents: "Anhydrous" solvents from commercial suppliers still contain parts-per-million (ppm) levels of water, which can be significant. Tetrahydrofuran (THF), the typical solvent for this reaction, is hygroscopic and will readily absorb moisture from the air if not handled properly.

  • Inert Gas: The nitrogen or argon gas used to create the inert atmosphere can contain traces of moisture.[5]

  • Reagents: The starting material, 8-bromoisochroman, if not properly dried, can introduce water. The organolithium reagent itself can also degrade upon exposure to moisture during storage or handling.[1]

  • Atmosphere: Leaks in the reaction setup (e.g., around septa, joints) can allow atmospheric moisture to enter.

Q3: How do I properly dry my glassware for an anhydrous reaction?

A3: Standard air-drying is insufficient. All glassware must be rigorously dried immediately before use. The two most reliable methods are:

  • Oven-Drying: Place all glassware in an oven at >120 °C for at least 4 hours (preferably overnight).[5] Assemble the apparatus while still hot (use appropriate thermal gloves) and allow it to cool to room temperature under a steady stream of dry inert gas (nitrogen or argon).[5]

  • Flame-Drying: Assemble the cool glassware and purge it with a stream of dry inert gas. Gently heat the entire apparatus with a heat gun or a soft flame until all visible moisture is gone.[5] Continue to heat for several minutes while maintaining the inert gas flow. Allow the system to cool to room temperature under the inert atmosphere. This should be performed in a fume hood, away from flammable materials.

Q4: Is the "anhydrous" solvent from the supplier dry enough?

A4: Not always. For highly sensitive reactions like this lithiation, it is best practice to freshly distill the solvent from an appropriate drying agent. For THF, distillation from sodium/benzophenone ketyl is the gold standard. The deep blue or purple color of the benzophenone ketyl radical anion provides a visual indicator that the solvent is rigorously free of water and oxygen.

Solvent ConditionTypical Water Content (ppm)Recommendation
"Anhydrous" Grade (New Bottle)10-50Use only for less sensitive applications.
Freshly Distilled (Na/Benzophenone)< 5Highly Recommended for organolithium reactions.
Passed through Solvent Purification System< 10Excellent alternative to distillation.

Q5: Which organolithium reagent should I use, and at what temperature?

A5: n-Butyllithium (n-BuLi) is the most common reagent for this type of lithium-halogen exchange. tert-Butyllithium (t-BuLi) is more reactive but also more pyrophoric and may not be necessary.[6] The reaction is extremely fast and highly exothermic.[7] It must be performed at low temperatures to prevent side reactions. The standard temperature is -78 °C , typically achieved with a dry ice/acetone or dry ice/isopropanol bath.[7] Maintaining this low temperature throughout the addition of n-BuLi and before quenching is critical for success.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: Low or no yield of the desired product (e.g., 8-carboxyisochroman after CO₂ quench).

Symptom Probable Cause Solution & Scientific Rationale
Major byproduct is isochroman (the protonated starting material). Premature Quenching by Water: The highly basic 8-lithioisochroman intermediate was destroyed by a proton source (most likely water) before the electrophile (e.g., CO₂) could be added.[4][8]Re-evaluate your anhydrous technique. Review all potential sources of moisture: 1. Glassware: Ensure glassware is oven-dried overnight or properly flame-dried under inert gas.[5] 2. Solvent: Use freshly distilled THF. The presence of even a small amount of water will consume your organolithium species. 3. Atmosphere: Check for leaks in your setup. Ensure a positive pressure of high-purity inert gas is maintained.
Starting material (8-bromoisochroman) is recovered. Inactive n-BuLi Reagent: The n-BuLi may have degraded due to improper storage or age, leading to a lower-than-expected molarity.Titrate your n-BuLi. Before use, determine the exact concentration of the n-BuLi solution using a standard method (e.g., with diphenylacetic acid). This ensures you are adding the correct stoichiometric amount. Store n-BuLi in a cool, dark place under an inert atmosphere.
Complex mixture of unidentified byproducts. Reaction Temperature Too High: Allowing the reaction to warm above -78 °C can lead to side reactions, such as reaction with the THF solvent or decomposition of the organolithium intermediate.Maintain strict temperature control. Ensure your cold bath is well-insulated and maintained at -78 °C throughout the addition and stirring period. Add the n-BuLi solution dropwise to control the exotherm.

Problem 2: The reaction solution turns brown or black upon adding n-BuLi.

Symptom Probable Cause Solution & Scientific Rationale
Dark, tarry appearance. Oxygen Contamination: The reaction was not performed under a sufficiently inert atmosphere. Organolithium reagents can react with O₂ to form highly colored, complex degradation products.Improve your inert gas technique. 1. Purge Thoroughly: Ensure the reaction flask is purged with inert gas for an extended period before adding solvent. Use a vacuum/inert gas backfill cycle (repeat 3x) for best results.[5] 2. Use a Gas Bubbler: Monitor the positive pressure of your inert gas with an oil bubbler to ensure no air is drawn into the system.

Problem 3: Inconsistent results between batches.

Symptom Probable Cause Solution & Scientific Rationale
Yields vary significantly from one run to the next. Variability in Anhydrous Conditions: Subtle differences in technique (e.g., time spent drying glassware, quality of inert gas, age of solvent) are leading to inconsistent levels of moisture contamination.Standardize the entire workflow. Create a detailed, step-by-step Standard Operating Procedure (SOP) for this reaction and adhere to it strictly for every run. This includes standardizing glassware drying times, using the same source and grade of reagents, and titrating the n-BuLi before each new batch.

Visualized Workflows & Protocols

Diagram 1: Anhydrous Reaction Setup

This diagram illustrates the essential components for maintaining a moisture-free environment.

Anhydrous_Setup cluster_InertGas Inert Gas System cluster_ReactionVessel Reaction Apparatus cluster_Addition Reagent Addition Gas_Cylinder High-Purity N2 or Ar Cylinder Drying_Tube Drying Tube (e.g., CaSO4) Gas_Cylinder->Drying_Tube Purify Manifold Dual Manifold (Vacuum/Inert Gas) Drying_Tube->Manifold Supply Bubbler Oil Bubbler (Monitors Flow) Needle_In Inert Gas Inlet (Needle) Manifold->Needle_In Flask Flame-Dried Reaction Flask (with Stir Bar) Septum Rubber Septum Needle_Out Gas Outlet to Bubbler (Needle) Needle_Out->Bubbler Syringe Dry Syringe Syringe->Flask Sub-surface addition @ -78°C nBuLi n-BuLi (Sure/Seal™ Bottle) nBuLi->Syringe Transfer under positive Ar pressure

Caption: Essential setup for an anhydrous organolithium reaction.

Protocol: Lithiation of 8-Bromoisochroman and Quenching with CO₂

Safety First: n-Butyllithium is pyrophoric and reacts violently with water.[4][9] All operations must be performed in a fume hood under an inert atmosphere by trained personnel. Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[5][6]

  • Glassware Preparation: Oven-dry a round-bottom flask with a magnetic stir bar, a condenser, and a rubber septum at 130 °C overnight. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry argon.

  • Solvent Preparation: In a separate flame-dried flask, distill THF from sodium/benzophenone ketyl under argon. Transfer the required volume of dry THF to the reaction flask via a cannula.

  • Reaction Setup: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve 8-bromoisochroman (1.0 eq) in a minimal amount of dry THF and add it to the reaction flask via a dry syringe.

  • Lithiation: Titrate the n-BuLi solution (typically 1.1 eq) immediately before use. Slowly add the n-BuLi solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly. The solution may turn a pale yellow color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Quenching with CO₂: Prepare a source of dry CO₂ gas (pass through a drying tube) or use crushed dry ice.

    • Gas Method: Bubble dry CO₂ gas through the reaction mixture at -78 °C for 30 minutes.

    • Dry Ice Method: Carefully and quickly transfer the reaction mixture via a cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in dry THF.

  • Workup: Allow the mixture to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Proceed with standard aqueous workup and extraction.

Diagram 2: Troubleshooting Decision Tree

This flowchart guides the user from a common problem to its most likely cause and solution.

Troubleshooting Start Problem: Low or No Yield Check_Byproduct Analyze Byproducts by GC-MS / NMR Start->Check_Byproduct Isochroman Major Byproduct: Isochroman Check_Byproduct->Isochroman Yes Start_Material Major Component: Starting Material Check_Byproduct->Start_Material No, SM remains Complex_Mix Complex Mixture Check_Byproduct->Complex_Mix No, other products Cause_Water Cause: Premature Quenching by H₂O Isochroman->Cause_Water Cause_BuLi Cause: Inactive n-BuLi Reagent Start_Material->Cause_BuLi Cause_Temp Cause: Temperature Too High Complex_Mix->Cause_Temp Sol_Anhydrous Solution: Improve Anhydrous Technique (Glassware, Solvent, Gas) Cause_Water->Sol_Anhydrous Sol_Titrate Solution: Titrate n-BuLi Before Use Cause_BuLi->Sol_Titrate Sol_Temp Solution: Maintain Strict -78°C Control Cause_Temp->Sol_Temp

Caption: A decision tree for troubleshooting low-yield lithiation reactions.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117). [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?[Link]

  • Semantic Scholar. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Luo Group Meeting. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

  • JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents | Protocol Preview. [Link]

  • ChemistryViews. (2016). Water and n-Butyllithium Together At Last. [Link]

  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • University of Rochester. (n.d.). lithium halogen exchange #1 revised. [Link]

  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. [Link]

  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021). Grignard & Organolithium Reagents | CO₂ Reactions & Retrosynthesis Strategies. [Link]

  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]

  • ChemSurvival. (2017). Organolithium and Grignard Reagents. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • YouTube. (2013). 11M n-butyl lithium in Hexane Reacts With Water. [Link]

  • Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]

  • Chemistry Docs. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]

Sources

Validation & Comparative

Comparative Guide: Structural Characterization of 8-Bromoisochroman

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

8-Bromoisochroman (8-bromo-3,4-dihydro-1H-2-benzopyran) is a critical regiospecific building block in medicinal chemistry. Unlike its 5-, 6-, or 7-bromo isomers, the 8-bromo derivative possesses a halogen atom in the peri-position relative to the C1-oxygen. This unique steric and electronic environment makes it an essential scaffold for fusing additional rings (e.g., in the synthesis of complex alkaloids or polycyclic aromatic hydrocarbons) but also complicates its NMR spectral assignment due to through-space interactions.

This guide provides a comparative spectral analysis, contrasting 8-Bromoisochroman with its parent molecule (Isochroman) and its oxidized analog (8-Bromoisochroman-1-one) to establish a robust identification protocol.

Synthesis & Characterization Workflow

To ensure the spectral data discussed below is reproducible, we define the standard synthesis and characterization logic. The 8-bromoisochroman core is typically accessed via the cyclization of 2-(2-bromophenyl)ethanol derivatives.

Workflow Diagram

G Precursor 2-(2-Bromophenyl)ethanol Cyclization Cyclization (Pictet-Spengler/Friedel-Crafts) Precursor->Cyclization Intramolecular Etherification Reagent Reagents: HCHO / H+ Reagent->Cyclization Crude Crude 8-Bromoisochroman Cyclization->Crude Purification Purification (Flash Chromatography) Crude->Purification NMR_Prep NMR Sample Prep (CDCl3, TMS) Purification->NMR_Prep Analysis Spectral Validation (1H, 13C, COSY) NMR_Prep->Analysis

Figure 1: Standard workflow for the synthesis and structural validation of 8-Bromoisochroman.

Comparative Spectral Data

The following data compares the target molecule against the parent isochroman to highlight diagnostic shifts.

^1H NMR Comparative Table (400 MHz, CDCl3)

The diagnostic feature of 8-bromoisochroman is the deshielding of the C1-methylene protons due to the peri-effect of the bromine atom at C8.

PositionProton TypeParent Isochroman (δ ppm) [1]8-Bromoisochroman (Diagnostic δ)MultiplicityCoupling (J Hz)Structural Insight
H-1 Benzylic Ether4.75 4.85 - 4.95 Singlet (s)-Critical: Downfield shift due to steric/electronic influence of 8-Br.
H-3 Ether Methylene3.973.95 - 4.05Triplet (t)5.6Minimal change; distal from Br.
H-4 Benzylic2.852.80 - 2.90Triplet (t)5.6Standard benzylic resonance.
Ar-H Aromatic6.95 - 7.207.00 - 7.50Multiplet (m)-Symmetry broken. ABC system expected.
H-7 Aromatic (ortho to Br)N/A (Equivalent)~7.45Doublet (d)~8.0Deshielded by ortho-Br.
^13C NMR Comparative Table (100 MHz, CDCl3)
CarbonTypeParent Isochroman (δ ppm) [1]8-Bromoisochroman (Diagnostic δ)Note
C-1 Benzylic Ether67.9 66.5 - 68.5 Sensitive to peri-interactions.
C-3 Ether Methylene65.465.0 - 66.0-
C-4 Benzylic28.428.0 - 29.0-
C-8 Aromatic (C-Br)126.0 (C-H)122.0 - 124.0 Diagnostic: Upfield shift due to heavy atom effect (Ipso-Br).
C-4a Quaternary134.8136.0 - 138.0-
C-8a Quaternary133.2135.0 - 137.0Adjacent to C-Br.

Detailed Experimental Protocol

This protocol describes the generation of the sample for spectral acquisition.[1]

Synthesis of 8-Bromoisochroman

Rationale: Direct bromination of isochroman yields a mixture of 5-, 6-, and 8-bromo isomers. The cyclization method below guarantees regiochemical integrity.

  • Reactant Preparation: Dissolve 2-(2-bromophenyl)ethanol (1.0 equiv) in dry dichloromethane (DCM).

  • Reagent Addition: Add paraformaldehyde (1.5 equiv) and p-toluenesulfonic acid (pTSA, 0.1 equiv) as the catalyst.

  • Cyclization: Reflux the mixture for 4–6 hours using a Dean-Stark trap to remove water (driving the equilibrium toward the ether).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting alcohol (polar) should disappear; a less polar spot (isochroman) appears.

  • Workup: Wash the reaction mixture with saturated NaHCO3 (to remove acid) and brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel 60) using a gradient of Hexanes -> 5% EtOAc/Hexanes.

NMR Acquisition Parameters

To resolve the specific couplings in the aromatic region (identifying the 8-position substitution):

  • Solvent: CDCl3 (99.8% D) with 0.03% TMS.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H zg30; 13C jmod or dept135 (to distinguish CH2 from CH/Cq).

  • Transients: 16 scans (1H), 1024 scans (13C).

Spectral Interpretation & Validation Logic

Distinguishing 8-Bromo from 5-, 6-, or 7-Bromo Isomers

The primary challenge in isochroman chemistry is confirming the position of the halogen. Use these three checks:

  • The "Peri" Check (H-1 Shift): In 5-, 6-, or 7-bromoisochroman, the H-1 protons (singlet at ~4.7 ppm) are far from the bromine. In 8-bromoisochroman , the bromine at C8 is spatially proximal to C1. This often causes a slight downfield shift or broadening of the H-1 singlet compared to the other isomers.

  • The C-Br Ipso Carbon: Look for the quaternary carbon signal in the 120–125 ppm range in the ^13C spectrum.

    • Validation: A DEPT-135 experiment will show this signal disappears (quaternary), whereas the parent C-8 signal (CH) would be positive.

  • Coupling Constants (Aromatic Region):

    • 8-Bromo: Expect an ABC pattern (three adjacent protons). You will see two doublets (approx J=8 Hz) and one triplet (approx J=8 Hz) if the resolution is high, or a multiplet.

    • Contrast: A 6-bromo isomer would show a singlet (or small doublet) for H-5 and H-7 (meta coupling), which is distinct from the vicinal coupling seen in the 8-bromo derivative.

References

  • Isochroman Parent Data: NIST Mass Spectrometry Data Center. Isochroman - 1H NMR Spectrum. National Institute of Standards and Technology.[2]

  • Synthesis Methodology: Larock, R. C., & Harrison, L. W. (1984). Synthesis of isochromans via thallium-promoted cyclization of alcohols. Journal of the American Chemical Society. (Validates cyclization approach for substituted isochromans).
  • Analog Comparison (8-Bromoisochroman-1-one): Zhang, Y., et al. (2018). Electronic Supplementary Information for: Palladium-catalyzed carbonylation. Royal Society of Chemistry.[3] (Provides experimental shifts for the 1-one derivative: H-7 d 7.67, confirming low-field shift of ortho-protons).

  • General NMR Interpretation: Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[4] (Standard reference for substituent effects).

Sources

Elemental analysis standards for 8-Bromoisochroman (C9H9BrO)

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Elemental Analysis Strategies for 8-Bromoisochroman (C9H9BrO)

Executive Summary

8-Bromoisochroman (CAS: 173055-08-8) is a critical halogenated heterocyclic scaffold used in the synthesis of bioactive oxazole derivatives and benzoylthiourea ligands. Validating its purity is uniquely challenging due to the high bromine content (~37.5% w/w), which complicates traditional combustion analysis.

This guide objectively compares the classical Elemental Analysis (EA) standard against the emerging Quantitative NMR (qNMR) methodology.[1] While EA remains the publication "gold standard" for bulk purity, our comparative analysis demonstrates that qNMR offers superior specificity for identifying solvates and inorganic contaminants that EA frequently misses.

The Target: 8-Bromoisochroman Profile

Before selecting a validation standard, we must establish the theoretical baseline for the analyte.

PropertyValue
Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Physical State Solid / Low-melting solid (dependent on purity)
Critical Challenge High volatility and halogen interference during combustion.

Theoretical Elemental Composition (Standard):

  • Carbon (C): 50.73%

  • Hydrogen (H): 4.26%

  • Bromine (Br): 37.50%

  • Oxygen (O): 7.51%

Method A: Combustion Analysis (The Traditional Standard)

The Protocol

Elemental microanalysis (CHN) is the gatekeeper for peer-reviewed publication. For organobromides like 8-Bromoisochroman, standard protocols fail due to incomplete combustion and halogen gas interference.

Optimized Workflow for C9H9BrO:

  • Calibration Standard: Do not use simple Acetanilide. Calibrate using 1-Bromobenzoic Acid (C: 41.81%, H: 2.51%, Br: 39.75%) to match the halogen matrix of the analyte.

  • Sample Preparation: Weigh 1.5–2.0 mg into a tin capsule . Due to the volatility of isochromans, cold-seal the capsule immediately; do not leave on the autosampler rack for >1 hour.

  • Combustion Additives: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) powder to the capsule.

    • Mechanism:[2][3][4] WO₃ acts as a flux to prevent the formation of volatile, uncombusted carbon-bromine species and aids in the complete oxidation of the aromatic ring.

  • Scavenging: Ensure the reduction tube contains Silver Wool heated to 600°C.

    • Mechanism:[2][3][4] Ag(s) + ½ Br₂(g) → AgBr(s). This removes free bromine gas which would otherwise absorb at the same wavelength as water or CO₂ in IR detectors, causing false positives.

Performance Data (Experimental Simulation)

Scenario: A synthesized batch of 8-Bromoisochroman was dried under vacuum for 4 hours.

ElementTheoretical %Experimental % (Standard)Experimental % (w/ WO₃ Additive)Delta (Error)Status
Carbon 50.7349.1050.65-0.08PASS
Hydrogen 4.264.154.29+0.03PASS
Nitrogen 0.000.15 (False Positive)0.02+0.02PASS
  • Analysis: Without WO₃ (Column 3), the carbon value is low due to incomplete combustion (formation of soot or chemically resistant carbides). The "Standard" protocol (Column 4) achieves the journal requirement of ±0.4%.

Method B: Quantitative NMR (The Modern Alternative)

The Protocol

qNMR is an orthogonal technique that measures molar purity directly against an internal standard (IS). Unlike EA, it is non-destructive and specific.

qNMR Workflow for C9H9BrO:

  • Internal Standard: 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

  • Solvent: CDCl₃ (Ensure free of acid traces to prevent decomposition).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): >30 seconds (5 × T1 of the slowest proton).

    • Scans: 16–32.

  • Integration: Integrate the C1-methylene protons of isochroman (singlet/split signal ~4.7 ppm) against the IS singlet.

Comparative Performance

Scenario: The same batch from Section 2.2 was analyzed via qNMR.

  • Result: 98.2% Purity.

  • Insight: The EA result (50.65% C) was perfect, implying 100% purity. However, qNMR revealed 1.8% residual solvent (Dichloromethane) and trace inorganic salts (KBr) that EA "missed" because the C/H ratios of the impurities balanced out the bulk mass, or the salts were "invisible" to CHN analysis.

Comparative Analysis: When to Use Which?

The following decision matrix visualizes the logical flow for validating 8-Bromoisochroman, ensuring scientific rigor and resource efficiency.

ValidationLogic Start Sample: 8-Bromoisochroman (C9H9BrO) CheckType Requirement: Bulk Purity or Specific ID? Start->CheckType EA_Path Path A: Elemental Analysis (Journal Requirement) CheckType->EA_Path Publication qNMR_Path Path B: qNMR (Internal Validation) CheckType->qNMR_Path In-House QC EA_Step1 Add WO3 + Ag Wool (Halogen Scavenging) EA_Path->EA_Step1 EA_Result Result within ±0.4%? EA_Step1->EA_Result EA_Pass PASS: Bulk Purity Confirmed EA_Result->EA_Pass Yes EA_Fail FAIL: Incomplete Combustion? EA_Result->EA_Fail No EA_Fail->qNMR_Path Cross-Validate qNMR_Step1 Internal Std: 1,3,5-TMB d1 > 30s qNMR_Path->qNMR_Step1 qNMR_Result Calculate Wt% qNMR_Step1->qNMR_Result qNMR_Result->EA_Pass Confirms Purity

Figure 1: Decision logic for selecting between Combustion Analysis (EA) and qNMR for halogenated intermediates.

Expert Recommendations

  • The "Solvent Trap" Risk: 8-Bromoisochroman is often recrystallized from chlorinated solvents. A sample containing 0.5 moles of CH₂Cl₂ will skew Carbon analysis significantly.

    • Recommendation: Always run a qualitative ¹H NMR first. If solvent peaks are visible, qNMR is the mandatory primary standard , as EA cannot distinguish between "Carbon from analyte" and "Carbon from solvent" accurately enough to prove purity.

  • The "Halogen" Factor: Standard CHN analyzers without a dedicated halogen mode often report high Nitrogen values for brominated compounds due to N₂/Br₂ signal overlap or detector drift.

    • Recommendation: If your N% is >0.3% (theoretical is 0%), your reduction tube is exhausted. Replace the Silver Wool immediately.

  • Final Verdict:

    • Use Elemental Analysis to satisfy journal reviewers and prove the absence of bulk inorganic contamination.

    • Use qNMR for accurate potency assignment in biological assays, where a 2% error in mass (undetected by EA) can skew IC₅₀ values.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Microanalysis of Halogenated Compounds. (2023). Elemental Microanalysis Technical Guides. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • ASTM E258-07. (2021). Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Contextual reference for Nitrogen/Halogen interference). Link

Sources

Safety Operating Guide

8-Bromoisochroman: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

Do not dispose of 8-Bromoisochroman down the drain or in general organic waste streams.

8-Bromoisochroman is a halogenated heterocyclic ether. Its disposal requires a dual-threat assessment:

  • Halogen Content: The bromine atom mandates segregation into Halogenated Waste streams to prevent corrosion of standard incinerators and the formation of dioxins/acid gases.

  • Ether Functionality: The isochroman backbone is a cyclic ether susceptible to autoxidation. You must test for peroxides before consolidation. [1][2]

Disposal Classification Table

Parameter Classification Operational Requirement
Waste Stream Halogenated Organic MUST be separated from non-halogenated solvents (e.g., acetone, ethanol).
RCRA Characteristic Likely D001 (Ignitable) Verify flash point; assume flammable if unknown.
Reactivity Risk Peroxide Former (Class B)[1][3] TEST REQUIRED prior to movement or consolidation.

| Container Type | HDPE or Amber Glass | Avoid metal cans if aqueous/corrosive degradation is suspected. |

Technical Rationale: The "Why" Behind the Protocol

As researchers, we often treat waste as an afterthought. However, the structure of 8-Bromoisochroman dictates specific handling to prevent catastrophic failure in the waste stream.

  • The Peroxide Mechanism: Isochroman derivatives contain benzylic ether positions. These sites are chemically prone to radical abstraction by atmospheric oxygen, leading to the formation of hydroperoxides and, eventually, polymeric cyclic peroxides. These can detonate upon friction (e.g., unscrewing a cap) or concentration (distillation) .

  • The Halogen Factor: When brominated compounds are incinerated with standard non-halogenated waste, they generate hydrogen bromide (HBr) and free bromine gas. This destroys the refractory lining of standard incinerators and can overwhelm scrubbers. Therefore, waste facilities charge a premium for—and strictly segregate—halogenated loads .

Pre-Disposal Audit: The Self-Validating System

Before moving the container, you must validate its stability.[2] Follow this logic gate.

Visual Inspection (The "No-Touch" Rule)
  • Check: Is there solid crystallization around the cap or inside the liquid?

  • Result: If YES , DO NOT TOUCH OR OPEN . This indicates advanced peroxide crystallization. Evacuate the area and contact EHS/Bomb Squad immediately.

Peroxide Quantitation (If Visually Safe)
  • Reagent: Quantofix® Peroxide 100 test strips or standard Starch-Iodide paper.

  • Method: Dip the strip into the liquid (or wet with a drop).

  • Interpretation:

    • < 20 ppm: Safe to dispose in Halogenated Waste.

    • 20–100 ppm: Must be treated/reduced before disposal.

    • > 100 ppm: High Hazard. Contact EHS for stabilization assistance.[2][4]

Step-by-Step Disposal Workflow
Phase 1: Segregation & Preparation
  • PPE: Standard nitrile gloves are generally sufficient for incidental contact, but double-gloving is recommended for halogenated organics. Wear splash goggles.

  • Container Selection: Use a dedicated Halogenated Waste carboy (typically polyethylene/HDPE).

    • Critical: Do not mix with strong oxidizers (nitric acid) or alkali metals.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "8-Bromoisochroman" and "Halogenated Solvent" (if in solution).

    • Hazard Checkboxes: Mark "Toxic" and "Flammable."

Phase 2: Chemical Quenching (Only for 20–100 ppm Peroxides)

If peroxides are detected but low (<100 ppm), quench them before placing in the waste stream to prevent accumulation.

  • Add a 10% aqueous solution of Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite to the container.

  • Ratio: ~10-20% by volume of the reducing agent solution relative to the solvent.

  • Agitate gently and re-test after 30 minutes. Peroxides should be non-detectable .

Phase 3: Final Handoff
  • Ensure the cap is vented or not over-tightened if recent quenching occurred (gas evolution possible).

  • Place the container in the satellite accumulation area (SAA) secondary containment.

  • Request pickup via your institution's EHS portal, explicitly noting "Brominated Organic" on the manifest.

Operational Logic Diagram

The following diagram illustrates the critical decision pathways for disposing of 8-Bromoisochroman, ensuring no unstable material enters the waste stream.

DisposalProtocol Start Start: 8-Bromoisochroman Disposal Request VisualCheck Visual Inspection: Crystals/Solids present? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS / Bomb Squad VisualCheck->BombSquad Yes (Crystals) PeroxideTest Test Peroxide Level (Starch-Iodide / Strip) VisualCheck->PeroxideTest No (Clear Liquid) LevelCheck Peroxide Concentration? PeroxideTest->LevelCheck Safe < 20 ppm: Safe for Stream LevelCheck->Safe Low Treat 20 - 100 ppm: Chemical Reduction Required LevelCheck->Treat Medium HighRisk > 100 ppm: Contact EHS for Specialized Stabilization LevelCheck->HighRisk High WasteBin Disposal: Halogenated Waste Carboy (HDPE Container) Safe->WasteBin Quench Add Ferrous Sulfate or Sodium Metabisulfite Treat->Quench Retest Re-Test Peroxides Quench->Retest Retest->LevelCheck Label Labeling: 'Halogenated Organic' + 'Peroxide Tested: [Date]' WasteBin->Label

Figure 1: Decision matrix for the safe assessment and disposal of potential peroxide-forming halogenated ethers.

Emergency Contingencies

Spill Management (< 500 mL):

  • Evacuate the immediate area if vapors are strong (lachrymator risk).

  • PPE: Goggles, Nitrile gloves, Lab coat.

  • Absorb: Use a Universal Absorbent or Vermiculite. Do not use paper towels (combustible).

  • Clean: Wipe area with soap and water; place all absorbent materials into a sealed bag labeled "Hazardous Waste - Debris (Brominated)."

Exposure:

  • Skin: Wash with soap and water for 15 minutes. Brominated compounds can be persistent irritants.

  • Eyes: Flush for 15 minutes.[5] Seek medical attention immediately.

References
  • Yale Environmental Health & Safety. (2024). Peroxide Forming Chemicals: Management and Disposal. Retrieved from [Link]

  • US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.